Methyl sulfamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYXUOWXHWJDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512833 | |
| Record name | Methyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55665-95-7 | |
| Record name | Methyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Methyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sulfamate (B1201201) (CAS No. 55665-95-7) is an organic compound belonging to the sulfamate ester class. It is the methyl ester of sulfamic acid and is characterized by a methyl group attached to the oxygen of a sulfamate functional group (-OSO₂NH₂). This simple yet reactive molecule serves as a valuable intermediate and reagent in organic synthesis. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the core fundamental properties of methyl sulfamate, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore with potential therapeutic applications.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 55665-95-7 | [2] |
| Molecular Formula | CH₅NO₃S | [2] |
| Molecular Weight | 111.12 g/mol | [2] |
| Appearance | Colorless liquid with a pungent odor | [3] |
| Melting Point | 25-27 °C | [3] |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [3] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water and various organic solvents | [3] |
| pKa | 9.43 ± 0.70 (Predicted) | [3] |
Synthesis of this compound
Direct Methylation of Sulfamic Acid
A common method for the synthesis of this compound is the direct methylation of sulfamic acid using a methylating agent under basic conditions.[1]
Reaction Scheme:
H₂NSO₃H + CH₃-X → CH₃OSO₂NH₂ + HX
(X = I, OSO₃CH₃)
General Experimental Protocol (Analogous Synthesis):
-
Reagents and Equipment:
-
Sulfamic acid
-
Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)
-
Anhydrous base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a stirred suspension of sulfamic acid and an anhydrous base in an appropriate solvent, the methylating agent is added dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
The reaction mixture is stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.
-
Esterification using Diazomethane (B1218177)
Diazomethane offers a mild and efficient method for the esterification of carboxylic acids and can also be used for the methylation of acidic protons, such as that in sulfamic acid.[4]
Reaction Scheme:
H₂NSO₃H + CH₂N₂ → CH₃OSO₂NH₂ + N₂
General Experimental Protocol:
-
Reagents and Equipment:
-
Sulfamic acid
-
An ethereal solution of diazomethane (generated in situ from a precursor like N-methyl-N-nitrosourea)
-
Reaction vessel (e.g., an Erlenmeyer flask)
-
Fume hood (diazomethane is toxic and explosive)
-
-
Procedure:
-
Sulfamic acid is dissolved or suspended in a suitable solvent (e.g., diethyl ether).
-
An ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists, indicating the reaction is complete.[5]
-
The reaction is typically rapid and proceeds at room temperature.
-
Excess diazomethane is quenched by the careful addition of a weak acid, such as acetic acid.
-
The solvent is removed under reduced pressure to yield the this compound product.
-
-
Caution: Diazomethane is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.[6]
Transesterification
This compound can also be prepared via the transesterification of other sulfamic acid esters with methanol (B129727).[1] This method is particularly useful if a different sulfamate ester is more readily available.
Reaction Scheme:
ROSO₂NH₂ + CH₃OH ⇌ CH₃OSO₂NH₂ + ROH
General Experimental Protocol:
-
Reagents and Equipment:
-
A suitable sulfamate ester (R-O-SO₂NH₂)
-
An excess of methanol
-
An acid or base catalyst
-
Distillation apparatus
-
-
Procedure:
-
The starting sulfamate ester is dissolved in a large excess of methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) or a base is added.
-
The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the methyl ester. The lower-boiling alcohol (ROH) can be removed by distillation to further favor product formation.
-
After the reaction is complete, the catalyst is neutralized, and the excess methanol is removed under reduced pressure.
-
The resulting crude this compound is then purified.
-
Biological Activity and Applications in Drug Development
The sulfamate moiety is a key pharmacophore that has been incorporated into numerous therapeutic agents. While this compound itself is a simple molecule, it serves as a foundational structure for understanding the biological activity of more complex sulfamate-containing drugs.
Enzyme Inhibition
Sulfamates are known to be effective inhibitors of several classes of enzymes, with their mechanism of action often involving the sulfamoyl group.
-
Carbonic Anhydrase Inhibition: Sulfonamides and sulfamates are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] The inhibition mechanism involves the coordination of the deprotonated sulfonamide/sulfamate nitrogen to the zinc ion in the enzyme's active site.[9] This disrupts the normal catalytic cycle of the enzyme, which is crucial for processes like pH regulation and CO₂ transport.[10]
-
Steroid Sulfatase Inhibition: Aryl O-sulfamates are potent irreversible inhibitors of steroid sulfatase (STS), an enzyme that plays a critical role in the biosynthesis of active steroid hormones.[11][12] The proposed mechanism involves the sulfamate group acting as a leaving group, leading to the formation of a reactive species that covalently modifies an active site residue, thereby inactivating the enzyme.[11] This has significant implications for the treatment of hormone-dependent cancers.[13]
Antimicrobial Activity
The antibacterial properties of sulfonamides, which are structurally related to sulfamates, are well-documented.[14]
-
Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[15][16] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[17][18] Since humans obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[16] It is presumed that sulfamates may exert their antibacterial effects through a similar mechanism.
Covalent Modification of Proteins
Recent research has highlighted the use of sulfamate acetamides as electrophilic "warheads" for the development of targeted covalent inhibitors.[19][20]
-
Mechanism of Action: In this application, a sulfamate-containing molecule is designed to bind to a specific protein target. A nucleophilic residue in the protein's active site, typically a cysteine, attacks the electrophilic carbon adjacent to the sulfamate group.[14] This results in the formation of a covalent bond between the inhibitor and the protein, leading to irreversible inhibition.[14][20] This strategy is being explored for the development of highly specific and potent drugs for various diseases, including cancer.[19]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound via direct methylation.
Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Caption: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.
Experimental Workflow: Covalent Enzyme Inhibition
Caption: General workflow of targeted covalent enzyme inhibition by a sulfamate-based agent.
References
- 1. Buy this compound | 55665-95-7 [smolecule.com]
- 2. This compound | 55665-95-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Synthesis of methyl sulfamate from methyl ester and ammonium sulfinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the synthesis of methyl sulfamate (B1201201), a versatile reagent in organic chemistry. While the reaction of a methyl ester with ammonium (B1175870) sulfinate is a proposed route, this whitepaper establishes that the more reliable and well-documented method is the esterification of sulfamic acid with methanol (B129727). This process yields ammonium methyl sulfate (B86663), the ammonium salt of methyl sulfamate, which can be used as is or neutralized to obtain the free ester. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a discussion of the reaction mechanism. The information is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis and application of this compound.
Introduction
This compound (CAS 55665-95-7) is a chemical compound of interest in various fields of organic synthesis.[1] Its structure, featuring a methyl ester of sulfamic acid, makes it a useful building block and intermediate. This document provides a detailed technical overview of its synthesis, focusing on the most practical and scientifically validated methodologies.
Synthetic Pathways: An Evaluation
Proposed Synthesis from Methyl Ester and Ammonium Sulfinate: A Critical Assessment
The synthesis of this compound from a methyl ester and ammonium sulfinate has been suggested in some chemical literature.[1] However, extensive research has revealed a lack of specific and reproducible experimental protocols for this reaction in reputable scientific databases and peer-reviewed journals. The proposed nucleophilic substitution of the methoxy (B1213986) group of a methyl ester by the sulfinate anion is not a commonly employed or well-characterized transformation for the synthesis of sulfamate esters. Therefore, this route is not recommended for reliable synthesis.
Established Synthesis from Sulfamic Acid and Methanol
The reaction of sulfamic acid with methanol is a well-documented and effective method for the preparation of the ammonium salt of this compound, known as ammonium methyl sulfate. This esterification reaction is a straightforward and reliable approach for laboratory-scale synthesis.
Reaction Scheme:
Sulfamic Acid + Methanol → Ammonium Methyl Sulfate
Experimental Protocol: Synthesis of Ammonium Methyl Sulfate
This section provides a detailed experimental procedure for the synthesis of ammonium methyl sulfate from sulfamic acid and methanol.
Materials and Equipment
-
Reactants:
-
Sulfamic Acid (H₂NSO₃H)
-
Methanol (CH₃OH)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Beakers and graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine sulfamic acid and an excess of methanol. A typical molar ratio is approximately 1:5 (sulfamic acid to methanol) to ensure the methanol acts as both a reactant and a solvent.
-
Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours to ensure complete conversion.
-
Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of the ammonium methyl sulfate product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the final ammonium methyl sulfate.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of ammonium methyl sulfate from sulfamic acid and methanol.
| Parameter | Value/Range | Notes |
| Yield | 62-80% | Yields can vary based on reaction scale, reflux time, and purification efficiency.[2] |
| Molar Ratio | 1:5 to 1:9 | (Sulfamic Acid:Methanol). An excess of methanol is used to drive the reaction forward.[2] |
| Reaction Temperature | Reflux (~65°C) | The boiling point of methanol. |
| Reaction Time | 3 - 5 hours | Longer reaction times can lead to higher conversion. |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 55665-95-7 |
| Molecular Formula | CH₅NO₃S |
| Molecular Weight | 111.12 g/mol |
| Melting Point | 25-27 °C |
| Boiling Point (Predicted) | 199.9 ± 23.0 °C |
| Density (Predicted) | 1.459 ± 0.06 g/cm³ |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of ammonium methyl sulfate.
Experimental Workflow
Caption: Experimental workflow for the synthesis of ammonium methyl sulfate.
Conclusion
This technical guide has established that the synthesis of this compound is most reliably achieved through the esterification of sulfamic acid with methanol, yielding ammonium methyl sulfate. The alternative pathway involving a methyl ester and ammonium sulfinate is not a well-supported method. The provided experimental protocol and quantitative data offer a solid foundation for researchers to undertake this synthesis. The diagrams included serve to visually clarify the reaction pathway and the experimental process. This guide aims to be a valuable resource for professionals in the fields of chemical research and drug development, enabling the efficient and informed synthesis of this important chemical intermediate.
References
Methyl Sulfamate as a Versatile Amination Reagent in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the diverse array of amination reagents, methyl sulfamate (B1201201) and its derivatives have emerged as powerful and versatile tools. Their stability, ease of handling, and unique reactivity in various catalytic systems have made them attractive precursors for the construction of C-N bonds. This technical guide provides an in-depth overview of the applications of methyl sulfamate and related sulfamate esters in amination reactions, with a focus on nickel-catalyzed cross-coupling, silver-catalyzed C(sp³)–H amination, and rhodium-catalyzed C–H amination.
Nickel-Catalyzed Amination of Aryl Sulfamates
Nickel catalysis has proven highly effective for the amination of aryl sulfamates, providing a valuable method for the synthesis of polysubstituted aryl amines.[1] These reactions are advantageous due to the stability and ease of preparation of aryl sulfamates, which can also serve as directing groups for prior functionalization of the aromatic ring.[1][2]
Quantitative Data
The scope of the nickel-catalyzed amination of aryl sulfamates is broad, accommodating a variety of substituents on both the aryl sulfamate and the amine coupling partner.[1][3]
Table 1: Nickel-Catalyzed Amination of Various Aryl Sulfamates with Morpholine [1][3]
| Entry | Aryl Sulfamate | Product | Yield (%) |
| 1 | Phenyl-N,N-dimethylsulfamate | N-Phenylmorpholine | 95 |
| 2 | 4-Methylphenyl-N,N-dimethylsulfamate | N-(4-Methylphenyl)morpholine | 88 |
| 3 | 3-Methylphenyl-N,N-dimethylsulfamate | N-(3-Methylphenyl)morpholine | 85 |
| 4 | 4-(Trifluoromethyl)phenyl-N,N-dimethylsulfamate | N-(4-(Trifluoromethyl)phenyl)morpholine | 86 |
| 5 | 4-Methoxyphenyl-N,N-dimethylsulfamate | N-(4-Methoxyphenyl)morpholine | 92 |
| 6 | 1-Naphthyl-N,N-dimethylsulfamate | N-(1-Naphthyl)morpholine | 96 |
| 7 | 2-Naphthyl-N,N-dimethylsulfamate | N-(2-Naphthyl)morpholine | 94 |
| 8 | Indol-5-yl-N,N-dimethylsulfamate | 5-(Morpholino)indole | 81 |
| 9 | Pyridin-3-yl-N,N-dimethylsulfamate | 3-(Morpholino)pyridine | 75 |
Reaction conditions: [Ni(cod)₂] (5-10 mol%), SIPr·HCl (10-20 mol%), NaOtBu (1.4-1.5 equiv), in dioxane at 80 °C for 3 h.[1]
Table 2: Scope of Amine Coupling Partners in the Nickel-Catalyzed Amination of Phenyl-N,N-dimethylsulfamate [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 1-Phenylpiperidine | 88 |
| 2 | Pyrrolidine | 1-Phenylpyrrolidine | 84 |
| 3 | Diethylamine | N,N-Diethylaniline | 77 |
| 4 | Aniline | Diphenylamine | 64 |
| 5 | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 91 |
| 6 | 2,6-Dimethylaniline | 2,6-Dimethyl-N-phenylaniline | 90 |
| 7 | 4-Aminopyridine | N-Phenylpyridin-4-amine | 92 |
Reaction conditions: [Ni(cod)₂] (5-15 mol%), SIPr·HCl (10-30 mol%), NaOtBu (1.4-2.2 equiv), in dioxane at 80 °C for 3 h.[1]
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Sulfamates[1]
-
Preparation of the Catalyst System: In a nitrogen-filled glovebox, an oven-dried vial is charged with [Ni(cod)₂] (5-15 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl) (10-30 mol%).
-
Reaction Setup: To the vial, add the aryl sulfamate (1.0 equiv), the amine (1.2-2.4 equiv), and sodium tert-butoxide (NaOtBu) (1.4-2.2 equiv).
-
Solvent Addition and Reaction: Add anhydrous dioxane (0.2 M) and seal the vial. Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 3 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Logical Workflow
Caption: Experimental workflow for Ni-catalyzed amination.
Silver-Catalyzed Intramolecular C(sp³)–H Amination
Silver catalysis enables the intramolecular amination of unactivated C(sp³)–H bonds in sulfamate esters, leading to the formation of valuable cyclic sulfamates.[4][5] This methodology is particularly noteworthy for its high site-selectivity, often favoring amination at secondary C–H bonds over primary ones.[4][5]
Quantitative Data
The silver-catalyzed intramolecular amination demonstrates good functional group tolerance and provides high yields and selectivities for a range of substrates.[5]
Table 3: Silver-Catalyzed Intramolecular C(sp³)–H Amination of Sulfamate Esters [5]
| Entry | Substrate | Product | Yield (%) | Site-selectivity (sec:pri) |
| 1 | 2-Methyl-2-phenylpropyl sulfamate | 4,4-Dimethyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide | 80 | >15:1 |
| 2 | 2-Methyl-2-(4-chlorophenyl)propyl sulfamate | 3-(4-Chlorophenyl)-4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide | 75 | >15:1 |
| 3 | 2-Methyl-2-(4-methoxyphenyl)propyl sulfamate | 3-(4-Methoxyphenyl)-4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide | 78 | >15:1 |
| 4 | 2-Methyl-2-phenylpentyl sulfamate | 4-Ethyl-4-methyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide | 70 | >15:1 |
| 5 | 2,4-Dimethyl-2-phenylpentyl sulfamate | 4-Isobutyl-4-methyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide | 75 | >15:1 |
Reaction conditions: Ag(I) salt (e.g., AgOAc), ligand (e.g., bathophenanthroline), oxidant (e.g., PhI(OAc)₂), in a suitable solvent like CH₂Cl₂.[5]
Experimental Protocol: General Procedure for Silver-Catalyzed Intramolecular C–H Amination[5]
-
Reaction Setup: To a solution of the sulfamate ester (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) are added a silver(I) salt (10 mol%), a ligand such as bathophenanthroline (B157979) (10 mol%), and 4 Å molecular sieves.
-
Addition of Oxidant: The oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), (1.365 mmol) is added to the mixture.
-
Reaction: The reaction is stirred at a specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the cyclic sulfamate.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ag-catalyzed C-H amination.
Rhodium-Catalyzed C–H Amination of Sulfamate Esters
Rhodium catalysts, particularly the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, are highly effective for intramolecular C–H amination of sulfamate esters.[6] These reactions typically favor the formation of six-membered cyclic sulfamates ([1][3][4]-oxathiazinane-2,2-dioxides) and proceed with a high degree of stereospecificity.[6]
Quantitative Data
The Rh₂(esp)₂ catalyst allows for efficient C–H amination with low catalyst loadings and demonstrates a preference for cyclization to form six-membered rings.[6]
Table 4: Rhodium-Catalyzed Intramolecular C–H Amination of Sulfamate Esters [6]
| Entry | Substrate | Product | Catalyst Loading (mol%) | Yield (%) |
| 1 | 3-Phenylpropyl sulfamate | 4-Phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 0.5 | 90 |
| 2 | 3-Cyclohexylpropyl sulfamate | 4-Cyclohexyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 1.0 | 85 |
| 3 | (S)-3-Methyl-3-phenylpropyl sulfamate | (S)-4-Methyl-4-phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 0.5 | 92 |
| 4 | 4-Phenylbutyl sulfamate | 5-Phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 1.0 | 78 |
Reaction conditions: Rh₂(esp)₂, oxidant (e.g., PhI(OAc)₂), MgO, in a solvent such as benzene (B151609) or dichloromethane.[6]
Experimental Protocol: General Procedure for Rhodium-Catalyzed C–H Amination[6]
-
Reaction Setup: A flask is charged with the sulfamate ester (1.0 equiv), Rh₂(esp)₂ (0.1-1.0 mol%), and magnesium oxide (MgO) as a base.
-
Solvent and Oxidant Addition: Anhydrous solvent (e.g., benzene or CH₂Cl₂) is added, followed by the addition of an oxidant such as PhI(OAc)₂.
-
Reaction: The mixture is stirred at a specified temperature (often room temperature or slightly elevated) until the reaction is complete.
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography to isolate the cyclic sulfamate.
Signaling Pathway of Catalysis
Caption: Catalytic pathway for Rh-catalyzed C-H amination.
Conclusion
This compound and its derivatives are valuable reagents in organic synthesis for the introduction of amine functionalities. The methodologies presented herein, utilizing nickel, silver, and rhodium catalysis, offer diverse and powerful strategies for C-N bond formation. Nickel-catalyzed cross-coupling reactions provide access to a wide range of substituted anilines. Silver-catalyzed C(sp³)–H amination allows for the selective formation of cyclic sulfamates from unactivated C-H bonds. Rhodium catalysis offers a highly efficient and stereospecific route to six-membered cyclic sulfamates. The continued development of catalytic systems employing sulfamate-based reagents holds significant promise for advancing the synthesis of complex nitrogen-containing molecules relevant to the pharmaceutical and materials science industries. Researchers and drug development professionals can leverage these robust methods to streamline synthetic routes and access novel chemical matter.
References
- 1. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Silver Catalyzed Site-Selective C(sp3)−H Bond Amination of Secondary over Primary C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of methyl sulfamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical characteristics of methyl sulfamate (B1201201). It includes a summary of its properties, methodologies for its synthesis and analysis, and an exploration of its potential role as an enzyme inhibitor.
Core Physical and Chemical Properties
Methyl sulfamate (CAS No: 55665-95-7) is the methyl ester of sulfamic acid.[1][2] Its core properties are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH₅NO₃S | [1][2] |
| Molecular Weight | 111.12 g/mol | [1][2] |
| Melting Point | 25-27 °C | [3] |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [3] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.43 ± 0.70 (Predicted) | [3] |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| SMILES | COS(=O)(=O)N | [4] |
| InChI | InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | [4] |
| CAS Number | 55665-95-7 | [1] |
Chemical Characteristics and Handling
Solubility and Stability: this compound is soluble in water and a variety of organic solvents.[3] It is a compound that decomposes at high temperatures.[3]
Reactivity and Hazardous Properties: this compound is utilized in the chemical industry as an amination reagent and an intermediate in organic synthesis.[3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound in a well-ventilated area.[3]
Experimental Protocols
While specific, detailed protocols for this compound are not extensively available in the cited literature, the following sections outline general methodologies for the synthesis, purification, and analysis of sulfamate esters based on established chemical principles.
Synthesis of this compound
A general approach to the synthesis of sulfamate esters involves the reaction of an alcohol with a sulfamoyl chloride or the activation of a sulfamic acid salt. A plausible synthesis for this compound is the esterification of sulfamic acid with methanol (B129727).
General Protocol for Acid-Catalyzed Esterification:
-
A mixture of sulfamic acid and an excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The crude product is then subjected to purification.
Purification of this compound
Purification of water-insoluble esters typically involves a series of washing steps followed by distillation or recrystallization.
General Protocol for Purification:
-
The crude ester is dissolved in a suitable organic solvent.
-
The solution is washed sequentially with a dilute acid (e.g., 0.2 N H₂SO₄) to remove any basic impurities, water, a dilute base (e.g., 0.2 N NaOH) to remove acidic starting materials, and finally with water to neutrality.[5]
-
The organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
The resulting crude this compound can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons. The chemical shift of the methyl protons would likely appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent oxygen atom.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show a single signal for the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:
-
N-H stretching vibrations for the amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group, expected in the 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.
-
C-O stretching vibration, typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For esters, fragmentation often occurs via cleavage of the bond adjacent to the carbonyl group (in this case, the S=O groups).[6][7] Common fragmentation pathways for this compound could include the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the sulfamoyl moiety.
Biological Activity and Signaling Pathways
While this compound itself is not extensively documented as a potent biological agent, the sulfamate functional group is a key pharmacophore in a number of enzyme inhibitors, making it a structure of interest in drug development.[8]
Inhibition of Steroid Sulfatase (STS)
Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates.[1] The inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.[9][10] Many sulfamate-containing molecules, such as estrone-3-O-sulfamate (EMATE) and 4-methylcoumarin-7-O-sulfamate (COUMATE), are potent, irreversible inhibitors of STS.[2][9] They act by covalently modifying an active site residue of the enzyme.[1]
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isozymes are associated with various diseases, including cancer, making them attractive drug targets.[11] Organic sulfamates have been identified as a class of potent carbonic anhydrase inhibitors.[4][12] Their inhibitory action is conferred by the sulfamate group, which interacts with the zinc ion in the enzyme's active site.
Conclusion
This compound is a simple sulfamic acid ester with well-defined physical properties. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural motif is of significant interest to the pharmaceutical and chemical industries. The methodologies and biological contexts presented in this guide are based on the broader class of sulfamate esters and provide a framework for future research and development involving this compound. Further investigation is warranted to fully elucidate its chemical reactivity, spectral characteristics, and potential as a specific enzyme inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Sulfamates of methyl triterpenoates are effective and competitive inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors. Interaction of the antitumor sulfamate EMD 486019 with twelve mammalian carbonic anhydrase isoforms: Kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Sulfamate (CAS 55665-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sulfamate (B1201201) (CAS 55665-95-7) is a versatile organic compound with the chemical formula CH₅NO₃S.[1][2] As a methyl ester of sulfamic acid, it serves as a valuable intermediate and reagent in a variety of chemical syntheses. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry due to its role in the design of enzyme inhibitors, particularly for steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methyl sulfamate, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a clear liquid or a low-melting solid at room temperature.[1] It is soluble in water and various organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55665-95-7 | [1][2] |
| Molecular Formula | CH₅NO₃S | [1][2] |
| Molecular Weight | 111.12 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Sulfamic acid methyl ester, Amidosulfuric acid methyl ester | [1] |
| Appearance | Clear liquid or colorless solid | [1][4] |
| Melting Point | 22-24 °C | |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [1] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | Soluble | [1] |
| InChI Key | FIYXUOWXHWJDAM-UHFFFAOYSA-N | [3] |
Synthesis and Reactions
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the reaction of a methyl ester with ammonium (B1175870) sulfinate.[1] Another method involves the direct methylation of sulfamic acid using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions.[5]
General Synthetic Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Chemical Reactivity and Uses in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of organic compounds, including pesticides, dyes, and pharmaceuticals.[1] It is often used as an amination reagent.[1] A significant application lies in the preparation of N-substituted sulfamates and unsymmetrical sulfamides, which are important pharmacophores.[6]
Experimental Protocol: Synthesis of N-Substituted Sulfamate Esters
The following is a general protocol for the synthesis of N-substituted sulfamate esters, a reaction class where this compound can be a precursor or a related starting material. This protocol is adapted from methodologies for synthesizing sulfamates from sulfamic acid salts.[6]
Materials:
-
N-substituted sulfamic acid salt (or a precursor like this compound to be functionalized)
-
Alcohol or amine
-
Triphenylphosphine (B44618) ditriflate (Tf₂O and Ph₃PO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the alcohol or amine (1.0 equiv) and the N-substituted sulfamic acid salt (1.5 equiv) in CH₂Cl₂ at -78 °C, add Et₃N (3.0 equiv).
-
Slowly add a solution of Tf₂O (1.5 equiv) in CH₂Cl₂.
-
After stirring for 30 minutes, add a solution of Ph₃PO (1.65 equiv) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted sulfamate ester.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of N-substituted sulfamates.
Biological Activities and Applications in Drug Development
While specific data for this compound is limited, the sulfamate moiety is a well-established pharmacophore.
Antimicrobial Activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol to determine the MIC of a compound like this compound.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity and Anticancer Potential
This compound has been reported to exhibit cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in chemotherapy.[5] Quantitative data such as IC₅₀ values for specific cell lines are not widely published for this compound itself.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition: Steroid Sulfatase (STS)
The sulfamate group is a key feature of many potent, irreversible inhibitors of steroid sulfatase (STS).[7][8] STS is an enzyme that hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, which can promote the growth of hormone-dependent cancers like breast and prostate cancer. While this compound itself is a simple sulfamate, it serves as a lead structure for more complex and potent inhibitors. The inhibition mechanism is believed to involve the covalent modification of a key amino acid residue in the enzyme's active site.[7]
Signaling Pathway of Steroid Sulfatase Inhibition:
Caption: Inhibition of the steroid sulfatase pathway by sulfamate compounds.
Experimental Protocol: In Vitro STS Inhibition Assay
This protocol is designed to assess the inhibitory activity of compounds like this compound against STS.
Materials:
-
Human placental microsomes (as a source of STS)
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
Test compound (this compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
Toluene (B28343) (for extraction)
-
Scintillation counter
Procedure:
-
In a microcentrifuge tube, pre-incubate the human placental microsomes with various concentrations of this compound in phosphate buffer at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [³H]-estrone-3-sulfate.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding toluene.
-
Vortex vigorously to extract the liberated [³H]-estrone into the toluene phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Measure the radioactivity of the toluene layer using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Safety and Handling
This compound is considered an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]
Conclusion
This compound is a chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery. Its role as a precursor to more complex sulfamate-containing molecules, particularly potent enzyme inhibitors, makes it a compound of interest for medicinal chemists. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the foundational knowledge of its chemistry and the broader importance of the sulfamate pharmacophore provide a strong basis for its continued investigation in the development of novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. worldsunchem.com [worldsunchem.com]
- 3. This compound | 55665-95-7 [sigmaaldrich.com]
- 4. This compound | 55665-95-7 | Benchchem [benchchem.com]
- 5. Buy this compound | 55665-95-7 [smolecule.com]
- 6. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repository.aaup.edu [repository.aaup.edu]
Methyl sulfamate molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of Methyl Sulfamate (B1201201)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl sulfamate (CH₃OSO₂NH₂) is an organic compound of significant interest due to its relationship to sulfamic acid and its potential applications as a reagent and intermediate in organic synthesis. A thorough understanding of its molecular structure, geometry, and bonding characteristics is fundamental to predicting its reactivity, physical properties, and interactions in biological and chemical systems. This guide provides a detailed analysis of the molecular architecture of this compound, supported by data from analogous compounds and standard theoretical approaches. It outlines the key covalent and intermolecular forces governing its structure and presents generalized experimental and computational protocols for its characterization.
Molecular Structure and Geometry
This compound, with the molecular formula CH₅NO₃S, consists of a central sulfur atom tetrahedrally coordinated to three oxygen atoms and one nitrogen atom.[1] One oxygen atom serves as a bridge to a methyl group, forming a methoxy (B1213986) moiety, while the nitrogen atom is part of a terminal amino group. The IUPAC name for this compound is this compound, and its canonical SMILES representation is COS(=O)(=O)N.[1]
The geometry around the sulfur atom is approximately tetrahedral, a common arrangement for sulfonyl groups. This geometry arises from the sp³ hybridization of the sulfur atom. The molecule possesses a degree of flexibility due to the rotation around the S-O and O-C single bonds.
Visualization of Molecular Structure
The logical structure of this compound, illustrating the connectivity of its constituent atoms, is depicted below.
Caption: Molecular graph of this compound.
Covalent Bonding Analysis
The bonding in this compound is characterized by a combination of polar covalent single and double bonds. The key bonds of interest are the sulfur-oxygen (S-O), sulfur-nitrogen (S-N), oxygen-carbon (O-C), and nitrogen-hydrogen (N-H) bonds.
-
Sulfur-Oxygen Bonds: The sulfonyl group features two S=O double bonds. These bonds are highly polarized due to the large electronegativity difference between sulfur and oxygen and exhibit significant double-bond character. The third sulfur-oxygen bond, connecting to the methyl group, is a single bond (S-O).
-
Sulfur-Nitrogen Bond: The S-N bond is a polar covalent single bond. Its length and strength are influenced by the electronic environment and, in the solid state, by intermolecular interactions.
-
Amino and Methoxy Groups: The N-H and C-H bonds are typical covalent bonds, while the O-C bond completes the methoxy linkage.
While a definitive crystal structure for this compound is not publicly available, bond lengths and angles can be reasonably estimated from high-quality crystallographic data of its parent compound, sulfamic acid (H₃NSO₃), which exists in a zwitterionic form (+H₃NSO₃⁻) in the solid state.[2] The data for the sulfamate core from this analogue provides the best available experimental approximation.
Intermolecular Forces and Solid-State Properties
The physical properties of this compound, such as its low melting point, are dictated by the intermolecular forces between molecules.
-
Hydrogen Bonding: The primary intermolecular interaction is hydrogen bonding. The amino group (-NH₂) provides hydrogen bond donors (N-H), while the sulfonyl oxygen atoms and the amino nitrogen atom act as hydrogen bond acceptors. This network of hydrogen bonds is crucial for the packing of molecules in the solid state.
-
Van der Waals Forces: The methyl group is nonpolar and contributes to the overall intermolecular forces through weaker van der Waals interactions (specifically, London dispersion forces).
These combined forces result in a moderately ordered crystalline structure.
Quantitative Data Summary
The following tables summarize the known and estimated quantitative data for this compound.
Table 1: General Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CH₅NO₃S | [1] |
| Molecular Weight | 111.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COS(=O)(=O)N | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 |[1] |
Table 2: Estimated Bond Lengths for this compound (Note: Data for the H₂N-SO₃ core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3] Other values are typical for organic molecules.)
| Bond | Typical Length (Å) |
|---|---|
| S=O | ~ 1.44 |
| S-N | ~ 1.77 |
| S-O (ester) | ~ 1.60 |
| O-C | ~ 1.43 |
| N-H | ~ 1.01 |
| C-H | ~ 1.09 |
Table 3: Estimated Bond Angles for this compound (Note: Data for the O-S-O and O-S-N core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3])
| Angle | Typical Value (°) |
|---|---|
| O=S=O | ~ 120 |
| O=S-N | ~ 106 |
| O=S-O (ester) | ~ 106 |
| S-O-C | ~ 118 |
| H-N-H | ~ 107 |
Experimental and Theoretical Protocols
Determining the precise three-dimensional structure of a molecule like this compound requires sophisticated analytical techniques.
Experimental Protocol: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement of a crystalline solid, providing precise bond lengths and angles.
Methodology:
-
Synthesis and Crystallization: this compound can be synthesized via the reaction of a suitable methyl ester with ammonium (B1175870) sulfinate.[4] The crude product is purified, typically by recrystallization from an appropriate solvent system, to grow single crystals of sufficient quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (the phase problem) are solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the calculated data based on the structural model. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structure is validated using metrics such as R-factors and by checking for chemical reasonability. The results are typically deposited in a crystallographic database.
Caption: Generalized workflow for X-ray crystallography.
Theoretical Protocol: Computational Geometry Optimization
In the absence of experimental crystal data, quantum mechanical calculations are employed to predict the lowest-energy geometry of a molecule.
Methodology:
-
Initial Structure Generation: An approximate 3D structure of this compound is built using molecular modeling software.
-
Method and Basis Set Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and robust choice for such organic molecules.
-
Optimization Calculation: The calculation is initiated. The software iteratively adjusts the positions of the atoms, calculating the energy and the forces (gradient) on each atom at each step, until a stationary point on the potential energy surface is found where the forces are effectively zero.[5][6]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., all calculated vibrational frequencies are real and positive).
-
Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths, bond angles, and dihedral angles of the predicted stable conformer.
Conclusion
References
- 1. This compound | CH5NO3S | CID 12914626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 3. SULFAMIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. chembk.com [chembk.com]
- 5. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 6. lupinepublishers.com [lupinepublishers.com]
Solubility of Methyl Sulfamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl sulfamate (B1201201) is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A critical physicochemical property for its application, particularly in drug development and synthesis, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the currently available solubility information for methyl sulfamate.
A thorough review of scientific literature and patent databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility behavior are available and have been compiled herein. To address the gap in quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of this compound. This protocol is based on the widely accepted isothermal saturation method, providing a practical framework for researchers to generate the precise data required for their work.
Qualitative Solubility of this compound
While specific solubility values (e.g., in g/100 mL) are not readily found in published literature, the general solubility characteristics of this compound have been described. Its amphiphilic molecular structure, featuring both a hydrophilic sulfamate group and a hydrophobic methyl group, results in varied solubility across different solvent classes.[1] this compound is generally described as being soluble in water and various organic solvents.[2]
The available qualitative data on the solubility of this compound in different organic solvent categories are summarized in the table below.
| Solvent Category | Representative Solvents | Reported Solubility | Primary Interactions |
| Polar Protic Solvents | Methanol, Ethanol | Enhanced | Favorable hydrogen bonding interactions where the sulfamate nitrogen acts as both a hydrogen bond donor and acceptor.[1] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Good | Strong dipole-dipole interactions effectively solvate the polar sulfamate group.[1] |
| Non-Polar Solvents | Hydrocarbons (e.g., hexane), Ethers (e.g., diethyl ether), Chlorinated solvents (e.g., dichloromethane) | Limited | The highly polar nature of the sulfamate functional group restricts favorable interactions with non-polar media.[1] |
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data, this section details a generalized protocol based on the isothermal saturation (or "shake-flask") method, followed by gravimetric analysis for quantification. This method is a standard and reliable approach for determining the equilibrium solubility of a solid compound in a solvent.
Principle
A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute is constant. An aliquot of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid this compound is determined.
Materials and Apparatus
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hotplate
-
Thermostatic bath (optional, for precise temperature control)
-
Glass vials or flasks with airtight screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Procedure
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a glass vial or flask containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired experimental temperature.
-
Agitate the mixture at a constant rate. The time required to reach equilibrium can vary and should be determined empirically (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle for a predetermined period (e.g., 2-4 hours) at the experimental temperature.
-
Carefully draw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals. Record the mass of the evaporating dish with the collected filtrate.
-
-
Gravimetric Analysis:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the compound's melting point (25-27 °C is noted in some sources, which suggests that evaporation at a slightly elevated temperature under vacuum might be more appropriate to avoid melting).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried this compound.
-
Repeat the drying and weighing cycles until a constant mass is achieved.
-
Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of the collected saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the dissolved this compound (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)
-
Mass of the solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide consolidates the available qualitative information on the solubility of this compound in organic solvents and provides a robust, generalized experimental protocol to determine quantitative solubility. For researchers and professionals in drug development, having access to accurate solubility data is paramount for process optimization, formulation design, and ensuring reproducible outcomes. The provided methodology offers a clear path to generating this essential data in-house, thereby overcoming the current limitations of publicly available information.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of methyl sulfamate (B1201201). The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, to facilitate a deeper understanding of the material's properties under thermal stress.
Introduction to Methyl Sulfamate
This compound (CAS No. 55665-95-7) is an organic compound with the molecular formula CH₅NO₃S. It is the methyl ester of sulfamic acid and serves as a versatile reagent and intermediate in organic synthesis. Its applications span various fields, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its thermal stability is paramount for safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.
Thermal Stability and Decomposition Data
The thermal stability of this compound is a critical parameter for its practical application. While stable under ambient conditions, it is susceptible to decomposition at elevated temperatures.
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₅NO₃S | PubChem[1] |
| Molecular Weight | 111.12 g/mol | PubChem[1] |
| Decomposition Temperature | 250°C | WorldSun Bio[2] |
Note: The decomposition temperature is provided by a commercial supplier and may represent the onset or peak of decomposition. Detailed thermogravimetric analysis is required for a complete profile.
The decomposition kinetics of sulfamate esters, in general, are reported to follow nucleophilic substitution pathways, with activation energies for thermal decomposition typically ranging from 120-180 kJ/mol for analogous compounds.[3]
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Objective: To determine the decomposition temperature, weight loss at different stages, and the overall thermal stability of this compound.
Typical Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative curve, DTG), and the residual mass are determined.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic or endothermic events associated with its decomposition.
Typical Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) through its melting and decomposition range.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpy changes.
Decomposition Pathway and Products
A plausible decomposition pathway for this compound under thermal stress could involve the formation of smaller, volatile molecules. A hypothetical decomposition pathway is illustrated below. Further experimental studies, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to definitively identify the decomposition products.
Caption: Hypothetical thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of this compound to determine its stability and decomposition characteristics is outlined below. This workflow integrates TGA and DSC, and suggests further analysis for product identification.
Caption: Workflow for the comprehensive thermal analysis of this compound.
Conclusion
This technical guide provides foundational information on the thermal stability and decomposition of this compound. The reported decomposition temperature of 250°C serves as a preliminary guideline. For critical applications, it is strongly recommended that detailed thermal analysis using TGA and DSC be performed to obtain a complete decomposition profile. Furthermore, the identification of decomposition products through techniques like Py-GC-MS is essential for a thorough risk assessment and mechanistic understanding. The provided experimental protocols offer a starting point for researchers to design and execute these crucial analyses.
References
Methyl Sulfamate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound that has emerged as a highly versatile and important precursor in organic synthesis.[1][2] Characterized by a methyl group attached to a sulfamate functional group, it serves as a key building block in the preparation of a wide range of nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2][3] Its utility stems from its role as an effective aminating agent and its ability to participate in a variety of powerful chemical transformations, such as intramolecular C-H amination and cyclization reactions.[1][2][4] This guide provides a comprehensive overview of methyl sulfamate's physicochemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data for the modern chemist.
Physicochemical and Safety Data
This compound is a colorless liquid at room temperature, soluble in water and various organic solvents.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₅NO₃S | [1][5][6][7] |
| Molecular Weight | 111.12 g/mol | [1][5][6][7] |
| Melting Point | 25-27 °C | [1][6] |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [1][6] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 9.43 ± 0.70 (Predicted) | [1][6] |
| CAS Number | 55665-95-7 | [5][6][7] |
Safety Information: this compound is considered an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[1][5]
Synthesis of this compound
This compound can be prepared through several synthetic routes. A common laboratory method involves the reaction of sulfamic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.[2] Another approach involves the reaction of a methyl ester with ammonium (B1175870) sulfinate.[1] The general workflow for its synthesis is outlined below.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 55665-95-7 [smolecule.com]
- 3. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. This compound | CH5NO3S | CID 12914626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 55665-95-7 [chemicalbook.com]
- 7. worldsunchem.com [worldsunchem.com]
Unlocking New Frontiers: The Emerging Potential of Methyl Sulfamate in Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl sulfamate (B1201201), a seemingly simple organic molecule, is gaining increasing attention within the scientific community for its versatile role as a key structural motif in the design of novel therapeutic agents. While historically utilized as a reagent and building block in organic synthesis, recent advancements have illuminated its potential in the development of targeted enzyme inhibitors and other bioactive compounds. This technical guide provides an in-depth exploration of the novel applications of the methyl sulfamate moiety, with a particular focus on its role in the design of next-generation enzyme inhibitors. We will delve into the underlying mechanisms of action, present key quantitative data, provide detailed experimental protocols, and visualize complex biological pathways to empower researchers in their pursuit of innovative drug discovery.
Core Concepts: The Chemistry and Biological Significance of the Sulfamate Group
The sulfamate functional group (-O-SO₂-NH₂) and its N-substituted derivatives, such as the N-methyl sulfamate group, are at the heart of its emerging therapeutic applications. The unique electronic and steric properties of this group allow it to act as a bioisostere for other functional groups and to participate in key interactions with biological targets. One of the most significant areas of investigation is its role as an irreversible inhibitor of sulfatase enzymes.
Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters, playing crucial roles in various physiological and pathological processes. The inhibition of specific sulfatases, such as steroid sulfatase (STS), has emerged as a promising strategy for the treatment of hormone-dependent cancers and other conditions. The sulfamate moiety can act as a "warhead" that, following enzymatic processing, leads to the irreversible inactivation of the target enzyme.
Novel Application: this compound Moiety in the Design of Steroid Sulfatase (STS) Inhibitors
A significant body of research has focused on the use of N-methyl O-aryl sulfamates as models to understand and design potent inhibitors of steroid sulfatase (STS). STS is a key enzyme in the biosynthesis of active estrogens from circulating steroid sulfates, and its inhibition is a validated therapeutic target for hormone-dependent breast cancer.[1]
The proposed mechanism involves the sulfamate-containing inhibitor binding to the active site of the STS enzyme. The enzyme then hydrolyzes the sulfamate, leading to the generation of a reactive intermediate that covalently modifies and inactivates the enzyme. The N-methyl group in these model compounds simplifies the kinetic analysis of the hydrolysis process.[2]
Mechanism of Action: Hydrolysis of N-Methyl O-Aryl Sulfamates
The spontaneous hydrolysis of N-methyl O-phenyl sulfamate has been studied as a model to mimic the conditions for the activation of sulfamate-based STS inhibitors.[2] At neutral pH, the hydrolysis is significantly accelerated by an intramolecular proton transfer from the nitrogen atom to the oxygen atom of the leaving group. This proton transfer is estimated to increase the rate of decomposition by a factor of 10¹¹.[2]
The hydrolysis of these sulfamate esters can proceed through different pathways depending on the pH, as illustrated in the kinetic scheme below.
Caption: pH-dependent hydrolysis pathways of N-methyl O-aryl sulfamate.
This pH-rate profile demonstrates that the sulfamate ester and its anionic form undergo product formation through two distinct pathways.[2] Understanding these kinetics is crucial for designing sulfatase inhibitors that are stable under physiological conditions but are efficiently hydrolyzed within the enzyme's active site.
Quantitative Data: Hydrolysis Kinetics
The following table summarizes the kinetic and thermodynamic data for the hydrolysis of N-methyl O-phenyl sulfamate (1) and N,N-dimethyl O-phenyl sulfamate (2), which serves as a simulant for sulfamate esters being developed as enzyme inhibitors.[2]
| Compound | Parameter | Value |
| 1 | k¹⁻ (s⁻¹) | (1.09 ± 0.07) x 10⁻⁵ |
| k¹ (s⁻¹) | (2.0 ± 0.1) x 10⁻⁵ | |
| pKₐ (kinetic) | 9.1 ± 0.3 | |
| ΔH‡ (kcal/mol) at pH 5.9 | 18.7 ± 0.5 | |
| ΔS‡ (cal/mol·K) at pH 5.9 | -24 ± 1 | |
| 2 | k₂₅ (s⁻¹) | 2.5 x 10⁻¹⁰ |
| k₆₀ (s⁻¹) | 1.1 x 10⁻⁸ |
Data sourced from[2].
Experimental Protocols
General Synthesis of Aryl Sulfamates
This protocol describes a general method for the synthesis of aryl sulfamates, which can be adapted for the synthesis of this compound-containing derivatives.
Materials:
-
Appropriate phenol (B47542)
-
Sulfamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the desired phenol in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of sulfamoyl chloride in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl sulfamate.
Steroid Sulfatase (STS) Inhibition Assay
This protocol outlines a method for evaluating the inhibitory activity of test compounds against human STS using placental microsomes.
Materials:
-
Human placental microsomes
-
[6,7-³H]estrone-3-sulfate (substrate)
-
Test compound (e.g., a this compound derivative)
-
Phosphate (B84403) buffer (pH 7.4)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and human placental microsomes.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [6,7-³H]estrone-3-sulfate.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding toluene to extract the liberated [³H]estrone.
-
Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic (toluene) layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for determining STS inhibitory activity.
Future Directions and Broader Applications
The principles learned from studying N-methyl sulfamate-containing STS inhibitors can be extended to the design of inhibitors for other sulfatases and even other enzyme classes. The sulfamate moiety's ability to be metabolically activated to a reactive species makes it a valuable tool in the development of covalent inhibitors for a range of therapeutic targets.[1]
Beyond enzyme inhibition, this compound and its derivatives are utilized as versatile building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[3][4] Its role as an amination reagent allows for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules.[4]
Conclusion
This compound, far from being a simple laboratory reagent, represents a key structural element with significant potential in modern drug discovery. Its application in the design of potent and specific enzyme inhibitors, particularly for steroid sulfatase, highlights a novel and promising avenue for the development of new cancer therapies. The insights gained from studying the mechanistic chemistry of N-methyl sulfamates provide a solid foundation for the rational design of future therapeutic agents. As our understanding of the biological roles of various enzymes continues to expand, so too will the innovative applications of the versatile this compound moiety.
References
- 1. An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 55665-95-7 [smolecule.com]
- 4. chembk.com [chembk.com]
Early Biological Investigations of Methyl Sulfamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sulfamate (B1201201), a simple organic compound featuring a sulfamate group attached to a methyl ester, has been a subject of scientific interest due to the biological activities exhibited by the broader class of sulfamates. While much of the contemporary research focuses on more complex sulfamate-containing molecules, an examination of the early foundational studies on methyl sulfamate and its close analogs provides valuable insights into the initial understanding of their biological potential. This technical guide synthesizes findings from early research, focusing on the core data, experimental methodologies, and nascent understanding of the compound's mechanisms of action.
Quantitative Data Summary
Early quantitative data on the biological activity of this compound is sparse in the readily available scientific literature, with much of the initial focus being on more structurally complex sulfamate derivatives. However, related studies on simple sulfamates as enzyme inhibitors laid the groundwork for understanding their potential. The primary target identified in early research for sulfamate-containing compounds was the inhibition of steroid sulfatase (STS).
| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference Context |
| Aryl Sulfamates | Steroid Sulfatase (STS) | Irreversible Inhibition | Not specified for this compound | Early studies identified aryl sulfamates as irreversible inhibitors of STS, paving the way for the investigation of simpler alkyl sulfamates.[1] |
Key Experimental Protocols
The foundational methodologies used to assess the biological activity of sulfamates primarily revolved around enzyme inhibition assays.
Steroid Sulfatase (STS) Inhibition Assay (Cell-Free)
This protocol is a generalized representation based on early methodologies for assessing STS inhibition.
Objective: To determine the in vitro inhibitory activity of a compound against the steroid sulfatase enzyme.
Materials:
-
Partially purified steroid sulfatase from a relevant source (e.g., placental microsomes).
-
Substrate: Tritiated estrone-3-sulfate ([³H]E1S).
-
Test compound (e.g., this compound).
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Scintillation fluid.
-
Toluene.
-
Glass vials.
Procedure:
-
A solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) is prepared at various concentrations.
-
The enzyme preparation is pre-incubated with the test compound or vehicle control in the Tris-HCl buffer at 37°C for a specified period.
-
The enzymatic reaction is initiated by the addition of the [³H]E1S substrate.
-
The reaction mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of toluene.
-
The mixture is vortexed to extract the liberated tritiated estrone (B1671321) ([³H]E1) into the organic phase.
-
The aqueous and organic phases are separated by centrifugation.
-
An aliquot of the organic layer is transferred to a scintillation vial containing scintillation fluid.
-
The radioactivity is quantified using a liquid scintillation counter.
-
The percentage of STS inhibition is calculated by comparing the radioactivity in the samples with the test compound to the vehicle control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action explored in early studies of sulfamate-containing compounds was the irreversible inhibition of steroid sulfatase.
Proposed Mechanism of Steroid Sulfatase Inhibition by Sulfamates
Early research suggested that aryl sulfamates act as mechanism-based inhibitors of STS. The proposed mechanism involves the enzymatic cleavage of the sulfate (B86663) ester, leading to the generation of a reactive species that covalently modifies the active site of the enzyme, resulting in its irreversible inactivation. While this was primarily studied with aryl sulfamates, it provided a foundational hypothesis for the activity of other sulfamate derivatives.
Caption: Proposed mechanism of irreversible inhibition of steroid sulfatase by sulfamate compounds.
Experimental Workflow for STS Inhibition Screening
The general workflow for identifying and characterizing STS inhibitors in early studies followed a logical progression from initial screening to confirmation of irreversible inhibition.
Caption: Experimental workflow for the evaluation of steroid sulfatase inhibitors.
Conclusion
The early investigations into the biological activity of this compound and related simple sulfamates were instrumental in identifying their potential as enzyme inhibitors, particularly targeting steroid sulfatase. While detailed quantitative data for this compound itself from this era is not extensively documented in readily accessible literature, the conceptual framework and experimental methodologies established for the broader class of sulfamates provided a critical foundation for future drug discovery and development efforts. The understanding of their mechanism as irreversible inhibitors of STS has guided the design of numerous potent and clinically relevant sulfamate-based drugs. This guide serves as a summary of the core principles and techniques that emerged from these pioneering studies.
References
Methodological & Application
Protocol for methyl sulfamate synthesis in a laboratory setting
Application Notes and Protocols
Introduction
Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound with applications as an amination reagent and an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[1][2] It also shows potential as an antimicrobial agent and is utilized in agricultural research.[2] This document provides a detailed protocol for the laboratory synthesis of methyl sulfamate via the esterification of sulfamic acid with methanol (B129727).
Principle of the Method
The synthesis of this compound is achieved through the acid-catalyzed esterification of sulfamic acid with methanol. The reaction involves heating the reactants under reflux, followed by isolation and purification of the product. The overall reaction is as follows:
H₃NSO₃ (Sulfamic Acid) + CH₃OH (Methanol) → CH₃OSO₂NH₂ (this compound) + H₂O
It is important to note that due to the presence of the amine group and the acidic nature of the reaction, the product may be isolated as ammonium (B1175870) methyl sulfate (B86663), a salt form of the target compound.[1][3][4]
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1]
-
Chemical Hazards:
-
Methanol: Toxic and flammable. Avoid inhalation and contact with skin.
-
Sulfamic Acid: Corrosive and can cause skin and eye irritation.
-
This compound: May cause skin, eye, and respiratory irritation.[3]
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Data Presentation
| Parameter | Value | Reference(s) |
| Reactants | ||
| Sulfamic Acid (H₃NSO₃) | Molar Mass: 97.09 g/mol | [1] |
| Methanol (CH₃OH) | Molar Mass: 32.04 g/mol , Density: 0.792 g/mL | [6] |
| Product | ||
| This compound (CH₅NO₃S) | Molar Mass: 111.12 g/mol | [4] |
| Melting Point: 25-27 °C | [1] | |
| Boiling Point: 199.9 °C (Predicted) | [1] | |
| Reaction Conditions | ||
| Reaction Time | ~4.5 hours | [6] |
| Reaction Temperature | Reflux temperature of methanol (~65 °C) | [6] |
| Yield | ||
| Expected Yield | Approximately 75% | [6] |
Experimental Protocol
Materials and Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and weighing balance
-
Ice bath
-
Drying tube with a drying agent (e.g., calcium chloride)
Reagents
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add sulfamic acid.
-
Add methanol to the flask. An excess of methanol is used to serve as both a reactant and a solvent.[6]
-
Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask. Place the flask in the heating mantle.
-
Attach a drying tube to the top of the condenser to prevent moisture from entering the system.[6]
-
-
Reaction:
-
Product Isolation:
-
After the reaction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Once cooled, place the round-bottom flask in an ice bath for at least 2 hours to induce crystallization of the product.[6]
-
-
Purification:
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any unreacted starting materials.
-
Continue to pull a vacuum for a few minutes to help dry the product.[6]
-
-
Drying and Storage:
-
Transfer the purified product to a clean, pre-weighed watch glass and allow it to air dry completely in the fume hood.
-
Once dry, weigh the product and calculate the percentage yield.
-
Store the this compound in a tightly sealed container in a cool, dry place.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and N-H stretching of the sulfamate group.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a signal for the methyl protons and a signal for the amine protons. The chemical shifts of the sulfamate protons can be a useful tool for characterization.[8]
-
¹³C NMR: The spectrum should show a signal for the methyl carbon.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3395170A - Sulfation of secondary alcohls - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Buy this compound | 55665-95-7 [smolecule.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl Sulfamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of methyl sulfamate (B1201201) derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it a valuable tool in modern drug discovery and development.
Introduction to Methyl Sulfamates and Microwave-Assisted Synthesis
Methyl sulfamate derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as crucial pharmacophores in the development of therapeutic agents, notably as inhibitors of enzymes such as steroid sulfatase (STS), carbonic anhydrases (CAs), and urease.[1][2][3] The inhibition of these enzymes has profound implications in the treatment of hormone-dependent cancers, glaucoma, and bacterial infections.[4][5][6]
Conventional methods for the synthesis of these derivatives often involve prolonged reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted synthesis has emerged as a green and efficient alternative, utilizing microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of chemical transformations.[7] This technique often results in higher product yields and purity while minimizing the formation of byproducts.[8]
Advantages of Microwave-Assisted Synthesis
The application of microwave energy in the synthesis of this compound derivatives presents several key advantages over traditional convective heating methods.
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days | Minutes |
| Reaction Yield | Moderate to Good | Good to Excellent |
| Energy Efficiency | Low | High |
| Temperature Control | Bulk heating, potential for localized overheating | Uniform and precise temperature control |
| Side Reactions | More prevalent due to long reaction times | Minimized due to rapid heating and shorter reaction times |
| Solvent Usage | Often requires high-boiling, toxic solvents | Enables the use of lower-boiling, greener solvents or solvent-free conditions |
Experimental Protocols
The following protocols provide a general framework for the microwave-assisted synthesis of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Microwave-Assisted Synthesis of N-Aryl/Alkyl Methyl Sulfamates
This protocol is adapted from general procedures for microwave-assisted sulfamoylation and can be applied to a variety of primary and secondary amines.
Materials:
-
Appropriate aniline (B41778) or alkylamine (1.0 mmol)
-
Chlorosulfonyl isocyanate (CSI) (1.1 mmol)
-
Anhydrous methanol (B129727) (2.0 mL)
-
Anhydrous dichloromethane (B109758) (DCM) (3.0 mL)
-
Triethylamine (B128534) (1.5 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a cooled (0 °C) and stirred solution of anhydrous methanol (2.0 mL) in anhydrous DCM (3.0 mL) in a 10 mL microwave reactor vial, add chlorosulfonyl isocyanate (1.1 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to form the methyl sulfamoyl chloride intermediate.
-
To this mixture, add the desired aniline or alkylamine (1.0 mmol) followed by triethylamine (1.5 mmol).
-
Seal the microwave vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 80-100 °C for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome:
This method typically affords the desired this compound derivatives in good to excellent yields (70-95%) within a short reaction time.
Comparative Synthesis Data
The following table illustrates the typical improvements observed when employing microwave-assisted synthesis over conventional heating for similar sulfonamide formations.
| Compound Type | Conventional Method Time | Conventional Method Yield | Microwave Method Time | Microwave Method Yield | Reference |
| Sulfonamide | 6.5 hours | 65% | 24 minutes | 82% | [9] |
| Thio-substituted Sulfonamide | 6 hours | 55% | 22 minutes | 78% | [9] |
| Heterocyclic Molecule | 2-15 hours | Moderate | 2-8 minutes | Appreciably Higher | [2] |
Biological Applications and Signaling Pathways
This compound derivatives have shown significant promise in targeting key enzymes involved in various disease pathologies.
Inhibition of Steroid Sulfatase (STS) in Cancer
Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones.[10] In hormone-dependent cancers, such as breast and prostate cancer, STS converts inactive steroid sulfates into their active forms, which can promote tumor growth.[11] Inhibition of STS by sulfamate derivatives blocks this conversion, leading to a reduction in tumor-promoting steroids. This inhibition can impact downstream signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways.[1][12]
Caption: Workflow of STS Inhibition by Methyl Sulfamates.
Inhibition of Carbonic Anhydrases (CAs) in Cancer
Carbonic anhydrases, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a key role in pH regulation, which is critical for cancer cell survival and proliferation.[2][13] The acidic tumor microenvironment promotes tumor invasion and metastasis.[5] Sulfamate-based inhibitors can selectively target these CA isoforms, leading to an increase in intracellular pH and a decrease in extracellular pH, thereby inhibiting tumor growth and metastasis.[2]
Caption: CA Inhibition Pathway in Cancer.
Inhibition of Urease in Bacteria
Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[6] This reaction raises the pH of the surrounding environment, allowing the bacteria to survive in the acidic conditions of the stomach.[3] Inhibition of urease by sulfamate derivatives prevents this pH neutralization, leading to a decrease in bacterial viability.[6]
References
- 1. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Human steroid sulfatase induces Wnt/β-catenin signaling and epithelial-mesenchymal transition by upregulating Twist1 and HIF-1α in human prostate and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Sulfamate in the Preparation of Novel Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel chemical scaffolds for the development of effective and selective pesticides is a cornerstone of modern agrochemical research. Methyl sulfamate (B1201201), a simple and reactive chemical entity, presents a promising, yet largely unexplored, starting point for the synthesis of a new generation of pesticides. While simple sulfamates, such as ammonium (B1175870) sulfamate, have been historically used as broad-spectrum herbicides, the derivatization of the sulfamate core offers the potential for creating more target-specific and potent insecticidal, fungicidal, and herbicidal agents.[1][2]
Recent research has highlighted the potential of sulfamate derivatives to act as potent enzyme inhibitors. For instance, adamantyl-possessing sulfamate derivatives have been shown to inhibit glucosinolate sulfatases (GSSs) in the diamondback moth (Plutella xylostella), a major agricultural pest.[3] Inhibition of GSSs disrupts the detoxification of plant defense compounds, leading to increased insect mortality.[3] This targeted mode of action represents a significant advancement from the general herbicidal effects of simple sulfamates and underscores the potential for developing selective insecticides.
Furthermore, the structural similarity of sulfamates to sulfonamides, a class of compounds with known biological activity, suggests a broad potential for discovering novel pesticides.[4][5] Sulfonamide derivatives have been investigated for their antifungal and insecticidal properties, indicating that the sulfamoyl group can be a key pharmacophore in agrochemical design.[4][6]
This document provides detailed application notes and protocols for researchers interested in exploring methyl sulfamate as a foundational molecule for the synthesis and evaluation of novel pesticides. It covers hypothetical synthetic pathways, potential mechanisms of action, and protocols for biological evaluation.
Data Presentation
The following tables summarize quantitative data on the efficacy of a simple sulfamate herbicide and the inhibitory activity of more complex sulfamate derivatives against a key insect enzyme. This data provides a baseline for comparison when evaluating newly synthesized this compound derivatives.
Table 1: Herbicidal Efficacy of Ammonium Sulfamate [1][2]
| Target Weed Species | Application Rate | Efficacy (% Control) |
| Poison Ivy (Toxicodendron radicans) | 5% aqueous solution | > 95% |
| Tree Stumps | 10-20% aqueous solution | > 90% (prevents regrowth) |
| Brambles (Rubus spp.) | 5-10% aqueous solution | > 90% |
| Tough Woody Weeds | 5-15% aqueous solution | 85-95% |
Table 2: Inhibitory Activity of Adamantyl-Sulfamate Derivatives against Plutella xylostella Glucosinolate Sulfatase (GSS) [3]
| Compound | IC₅₀ (mg/L) |
| Adam-20-S | 9.04 |
| Adamantyl Derivative 2 | 15.23 |
| Adamantyl Derivative 3 | 21.87 |
| Adamantyl Derivative 4 | 35.61 |
IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the GSS enzyme by 50%.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of novel sulfamate derivatives starting from this compound and for the evaluation of their biological activity.
Protocol 1: Synthesis of N-Aryl/Alkyl-O-methylsulfamates
Objective: To synthesize a library of N-substituted this compound derivatives for screening as potential pesticides. This protocol is adapted from established methods for the synthesis of sulfamate esters.
Materials:
-
This compound
-
Aryl or alkyl amine of interest
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Triflic anhydride (B1165640) (Tf₂O)
-
Triphenylphosphine (B44618) oxide (Ph₃PO)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In-situ formation of the activating agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine oxide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add triflic anhydride (1.0 equivalent) to the solution with vigorous stirring. Allow the reaction to proceed for 30 minutes to form the triphenylphosphine ditriflate activating agent.
-
Sulfamate activation: In a separate flask, dissolve this compound (1.0 equivalent) and the desired aryl or alkyl amine (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add this solution to the pre-formed activating agent at -78°C.
-
Add triethylamine (2.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-aryl/alkyl-O-methylsulfamate.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Glucosinolate Sulfatase (GSS) Inhibition Assay
Objective: To evaluate the inhibitory activity of newly synthesized this compound derivatives against GSS from a target insect pest, such as Plutella xylostella. This protocol is based on the methodology for assessing GSS inhibitors.[3]
Materials:
-
Synthesized this compound derivatives
-
Crude or purified GSS enzyme extract from the target insect
-
Sinigrin (or another suitable glucosinolate substrate)
-
p-Nitrophenyl sulfate (pNPS) as a chromogenic substrate for a preliminary screen
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract by homogenizing insect tissues (e.g., midgut) in an appropriate buffer, followed by centrifugation to remove cellular debris. The supernatant will contain the GSS enzyme. For more precise measurements, purified GSS should be used.
-
Inhibitor Preparation: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Setup: In the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
Synthesized inhibitor at various concentrations
-
GSS enzyme extract
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (sinigrin or pNPS) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Detection:
-
If using pNPS, stop the reaction by adding a stop solution (e.g., 1 M NaOH) and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
If using sinigrin, the desulfated product can be quantified using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of this compound in the preparation of novel pesticides.
Caption: Experimental workflow for the synthesis and screening of novel pesticides from this compound.
Caption: Proposed herbicidal mechanism of action for simple sulfamates in plants.
Caption: Mechanism of action of sulfamate-based inhibitors on insect glucosinolate sulfatase.
References
- 1. US2277744A - Pest control - Google Patents [patents.google.com]
- 2. Ammonium sulfamate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR100656127B1 - Sulfonamide derivatives, insecticides for agricultural and horticultural use, and usage thereof - Google Patents [patents.google.com]
Application of Methyl Sulfamate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Sulfamate (B1201201) in Pharmaceutical Synthesis
Methyl sulfamate (CH₅NO₃S) is a versatile reagent with potential applications in the synthesis of pharmaceutical intermediates. It can serve as a source for the sulfamoyl group (-SO₂NH₂) in the formation of N-sulfamates and O-sulfamates, which are functional groups present in a variety of biologically active molecules. The sulfamate moiety is a key feature in drugs targeting steroid sulfatase (STS), carbonic anhydrases, and in the development of antiviral and anticancer agents.[1][2] While the broader class of sulfamoylating agents, such as sulfamoyl chloride, is more extensively documented, this compound offers a potentially milder and more stable alternative for the introduction of the sulfamoyl group.
This document provides detailed application notes and generalized protocols for the use of this compound in the N-sulfonylation of amines and O-sulfonylation of alcohols to generate pharmaceutical intermediates.
N-Sulfonylation of Amines: Synthesis of N-Sulfamoylated Pharmaceutical Intermediates
The N-sulfamoylation of primary and secondary amines is a key transformation in the synthesis of various pharmaceutical compounds. This compound can be employed as an N-sulfonating agent to introduce the -SO₂NH₂ group onto a nitrogen-containing intermediate. This reaction is particularly relevant in the development of novel therapeutic agents where the N-sulfamate group can enhance biological activity or improve pharmacokinetic properties.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the amine on the sulfur atom of this compound, leading to the formation of the N-sulfamoylated product and methanol (B129727) as a byproduct.
References
Application Notes and Protocols for Investigating Methyl Sulfamate as a Novel Nitrogen Source for Plant Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen (N) is an essential macronutrient for plant growth and development, serving as a key component of proteins, nucleic acids, and chlorophyll.[1] While plants primarily uptake nitrogen in the inorganic forms of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺), the exploration of alternative nitrogen sources is a growing area of research. Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound that has been anecdotally suggested as a potential nitrogen source for plants.[2][3] Theoretically, if hydrolyzed, it could release methylamine (B109427) (CH₃NH₂) and sulfate (B86663) (SO₄²⁻). While some microorganisms can utilize methylamine as a nitrogen source, its direct uptake and metabolism by plants, as well as its potential phytotoxicity, are not well understood.[4][5][6] Notably, the related compound ammonium sulfamate is used as a broad-spectrum herbicide, indicating that the sulfamate moiety can be phytotoxic.[7][8][9][10]
These application notes provide a comprehensive set of protocols to systematically investigate the potential of methyl sulfamate as a nitrogen source for plant growth. The experiments are designed to first establish a non-phytotoxic concentration range and then to evaluate its efficacy in supporting plant growth compared to standard nitrogen sources.
Section 1: Preliminary Phytotoxicity Assessment
Before evaluating its nutritional value, it is crucial to determine the concentration-dependent phytotoxicity of this compound. A dose-response experiment is the first essential step.
Experimental Protocol 1: Dose-Response Phytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato) and to identify the concentration at which growth inhibition occurs.
Materials:
-
Seeds of the chosen model plant.
-
Petri dishes or multi-well plates.
-
Filter paper or agar-based germination medium.
-
This compound (analytical grade).
-
Deionized water.
-
Plant growth chamber with controlled light, temperature, and humidity.
-
Image analysis software for root and shoot length measurement.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in deionized water. From this stock, create a dilution series to achieve final concentrations ranging from very low (e.g., 0.01 mM) to high (e.g., 10 mM). Include a control group with only deionized water.
-
Seed Sterilization and Plating: Surface-sterilize seeds according to standard protocols for the chosen species. Place a sterile filter paper in each petri dish and moisten it with a specific volume of the respective test solution. Place a defined number of seeds on the filter paper.
-
Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each concentration. Determine the concentration that causes a 50% reduction in root growth (IC50) to quantify phytotoxicity.
Data Presentation: Table 1
| This compound Concentration (mM) | Germination Rate (%) | Average Root Length (mm) | Average Shoot Length (mm) | Visual Phytotoxicity Score (1-5)¹ |
| 0 (Control) | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 |
¹ Visual phytotoxicity score: 1 = healthy, 5 = dead.[12]
Section 2: Efficacy as a Nitrogen Source in Hydroponics
Based on the non-toxic concentration range identified in the phytotoxicity assay, this experiment will assess the ability of this compound to support plant growth as a sole nitrogen source.
Experimental Protocol 2: Hydroponic Growth Comparison
Objective: To compare the growth, biomass, and nitrogen content of plants grown with this compound as the sole nitrogen source against standard nitrogen sources (nitrate and ammonium) and a nitrogen-free control.
Materials:
-
Hydroponic system (e.g., deep water culture, nutrient film technique).
-
Seedlings of the model plant, pre-germinated in a nitrogen-free medium.
-
Chemicals for preparing a nitrogen-free basal nutrient solution (containing all essential macro- and micronutrients except nitrogen).[16][17][18][19]
-
This compound.
-
Potassium nitrate (KNO₃) or Calcium nitrate (Ca(NO₃)₂) as the nitrate source.
-
Ammonium sulfate ((NH₄)₂SO₄) or Ammonium chloride (NH₄Cl) as the ammonium source.
-
pH meter and EC meter.
-
Acids and bases for pH adjustment (e.g., HCl, KOH).
-
Drying oven.
-
Analytical balance.
-
Equipment for total nitrogen analysis (e.g., Kjeldahl digestion system or Dumas combustion analyzer).[2]
Procedure:
-
Preparation of Nutrient Solutions:
-
Prepare a basal, nitrogen-free nutrient solution.
-
Create the following treatment solutions by adding the respective nitrogen source to the basal solution to achieve a final nitrogen concentration determined to be non-toxic (e.g., 1-2 mM N):
-
Control (-N): Basal solution only.
-
Nitrate (+NO₃⁻): Basal solution + KNO₃/Ca(NO₃)₂.
-
Ammonium (+NH₄⁺): Basal solution + (NH₄)₂SO₄/NH₄Cl.
-
This compound (+MS): Basal solution + this compound.
-
-
Adjust the pH of all solutions to a range suitable for the plant species (e.g., 5.5-6.5).[17]
-
-
Experimental Setup:
-
Transfer uniform-sized seedlings into the hydroponic units.
-
Assign each unit to one of the four treatment groups, with multiple replications for each group in a randomized design.
-
-
Growth and Maintenance:
-
Grow the plants in a controlled environment.
-
Monitor and adjust the pH and volume of the nutrient solutions regularly.
-
Replace the solutions weekly to ensure nutrient availability.
-
-
Harvest and Data Collection: After a defined growth period (e.g., 3-4 weeks), harvest the plants and separate them into roots and shoots.
-
Measure the fresh weight of shoots and roots.
-
Dry the plant material in an oven at 60-70°C to a constant weight to determine the dry weight.
-
Grind the dried tissue for total nitrogen analysis.
-
-
Total Nitrogen Analysis: Determine the percentage of nitrogen in the dried shoot and root tissue using a suitable analytical method.[1][2]
Data Presentation: Table 2
| Nitrogen Source | Shoot Fresh Weight (g) | Root Fresh Weight (g) | Shoot Dry Weight (g) | Root Dry Weight (g) | Shoot N Content (%) | Root N Content (%) |
| Control (-N) | ||||||
| Nitrate (+NO₃⁻) | ||||||
| Ammonium (+NH₄⁺) | ||||||
| This compound (+MS) |
Section 3: Visualizations
Hypothetical Metabolic Pathway
Caption: Hypothetical hydrolysis of this compound and subsequent assimilation pathways in plants.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound as a plant nitrogen source.
Conclusion and Further Research
The protocols outlined provide a foundational framework for assessing the viability of this compound as a nitrogen source for plants. The initial phytotoxicity screening is a critical step to ensure that subsequent nutritional studies are conducted at sublethal concentrations. If this compound is found to support plant growth, further research should focus on the mechanisms of uptake and metabolism. This could involve using isotopically labeled this compound (¹⁵N) to trace its fate within the plant and analyzing plant tissues for metabolic intermediates. Additionally, the impact on soil microbial communities should be investigated, as they may play a role in the breakdown of this compound into plant-available forms.[20][21][22][23][24]
References
- 1. spectralevolution.com [spectralevolution.com]
- 2. aciar.gov.au [aciar.gov.au]
- 3. chemimpex.com [chemimpex.com]
- 4. Methylamine as a nitrogen source for microorganisms from a coastal marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium sulphamate [sitem.herts.ac.uk]
- 8. WO1989003178A1 - Biodegradable herbicidal composition - Google Patents [patents.google.com]
- 9. Ammonium Sulphamate Weed Killer Banned! - Allotment Garden Diary [allotment-garden.org]
- 10. Ammonium sulfamate - Wikipedia [en.wikipedia.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. hort [journals.ashs.org]
- 13. pp1.eppo.int [pp1.eppo.int]
- 14. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 15. Chemical Injury to Garden Plants | Yard and Garden [yardandgarden.extension.iastate.edu]
- 16. extension.psu.edu [extension.psu.edu]
- 17. atlas-scientific.com [atlas-scientific.com]
- 18. phytojournal.com [phytojournal.com]
- 19. Complete guide about Hydroponic Nutrient Solution Ratios [envirevoagritech.com]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. Enhanced sulfamethoxazole degradation in soil by immobilized sulfamethoxazole-degrading microbes on bagasse - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microbial degradation of sulfamethoxazole in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Methyl Sulfamate as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sulfamate (B1201201), an organic compound belonging to the sulfamate class, has garnered interest for its potential antimicrobial properties.[1] Sulfamates and sulfonamides are known for their diverse biological activities, including antibacterial and antifungal actions, primarily through the inhibition of essential metabolic pathways in microorganisms.[2][3] These application notes provide detailed experimental procedures for evaluating the antimicrobial efficacy of methyl sulfamate, presenting data from related sulfamate derivatives to serve as a foundational guide for research and development.
Quantitative Data Summary of Related Sulfamate Derivatives
Due to the limited availability of specific quantitative data for this compound, this section summarizes the antimicrobial activities of various structurally related sulfamate and sulfonamide derivatives against a range of microbial pathogens. This data, presented in the tables below, can be used as a reference for designing experiments with this compound.
Table 1: Antibacterial Activity of Sulfamate/Sulfonamide Derivatives
| Compound Class | Test Organism | Method | MIC/MBC | Value | Reference |
| Arylhydrazothiazolylsulfonamide Derivative | Bacillus cereus | Broth Microdilution | MIC | 5.54 µM | [4] |
| Arylhydrazothiazolylsulfonamide Derivative | Pseudomonas aeruginosa | Broth Microdilution | MIC | 7.3 µM | [4] |
| Arylhydrazothiazolylsulfonamide Derivative | Escherichia coli | Broth Microdilution | MIC | 6.4 µM | [4] |
| Acylated methyl β-D-galactopyranoside ester | Staphylococcus aureus | Disc Diffusion/Broth Dilution | MIC | 312.5 µ g/disc | [5] |
| Acylated methyl β-D-galactopyranoside ester | Staphylococcus aureus | Broth Dilution | MBC | 625 µ g/disc | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antifungal Activity of Sulfamate/Sulfonamide Derivatives
| Compound Class | Test Organism | Method | MIC/MFC | Value | Reference |
| Arylhydrazothiazolylsulfonamide Derivative | Candida albicans | Broth Microdilution | MIC | 6.8 µM | [4] |
| Acylated methyl β-D-galactopyranoside ester | Candida albicans | Broth Dilution | MFC | 1250 µ g/disc | [5] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound. These protocols are based on widely accepted standards in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration does not inhibit microbial growth).
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Unanticipated inhibition of the metallo-beta-lactamase from Bacteroides fragilis by 4-morpholineethanesulfonic acid (MES): a crystallographic study at 1.85-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-lytic actions of sulphonated methyl ester surfactants and implications to bactericidal effect and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of several bis-methanethiolsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Sulfamation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfamation
Sulfamation, the introduction of a sulfamate (B1201201) group (-NHSO₃H) or a substituted sulfamate group onto a molecule, is a critical transformation in medicinal chemistry. The sulfamate moiety is a key pharmacophore found in a number of approved drugs and clinical candidates. It is often employed to improve the pharmacological properties of a lead compound, such as enhancing its binding affinity to a target enzyme, increasing its solubility, or modifying its metabolic stability. Sulfamate-containing compounds have shown a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects.
One of the most significant applications of the sulfamate group in drug design is the inhibition of steroid sulfatase (STS). STS is an enzyme responsible for the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, which can promote the growth of hormone-dependent cancers like breast and prostate cancer. By mimicking the sulfate group of the natural substrate, sulfamate-containing inhibitors can irreversibly inactivate STS, thereby blocking the production of tumor-promoting steroids.
While various reagents can be used for sulfamation, this guide will provide a step-by-step overview of the reaction, with a focus on commonly employed methodologies. Although the user requested a specific guide for methyl sulfamate, a comprehensive literature search revealed that its direct use as a sulfamoylating agent for alcohols and amines is not well-documented in publicly available scientific literature. Therefore, this document will detail the more prevalent and well-established protocols using alternative reagents and discuss the potential roles of reagents like this compound in the broader context of sulfamate synthesis. This compound is recognized as an amination and alkylating agent in organic synthesis.[1]
General Principles of Sulfamation
The sulfamation reaction typically involves the nucleophilic attack of an alcohol (O-sulfamation) or an amine (N-sulfamation) on a sulfamoylating agent. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity, especially in the context of complex molecules and late-stage functionalization in drug development.
Commonly used sulfamoylating agents include:
-
Sulfamoyl chloride (NH₂SO₂Cl): A highly reactive reagent, often generated in situ, for the sulfamation of a wide range of nucleophiles.
-
Sulfur trioxide-amine complexes (e.g., SO₃·Pyridine, SO₃·DMF): Milder and more stable alternatives to sulfamoyl chloride, suitable for sensitive substrates.
-
Other sulfamoylating reagents: A variety of other reagents, such as N-tert-butyl-N-chlorocyanamide and chlorosulfonyl isocyanate, have been developed for specific applications.
Experimental Protocols
Below are detailed protocols for the sulfamation of alcohols and amines using common and effective sulfamoylating agents.
Protocol 1: Sulfamation of a Phenolic Hydroxyl Group using in situ Generated Sulfamoyl Chloride
This protocol is adapted from the synthesis of steroidal sulfamates, which are potent STS inhibitors.
Materials:
-
Phenolic substrate (e.g., Estrone)
-
Sulfamoyl chloride (can be generated in situ from chlorosulfonyl isocyanate and formic acid, or used as a prepared solution)
-
Base (e.g., Sodium Hydride, Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Preparation of the reaction vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is used.
-
Dissolution of substrate: The phenolic substrate (1 equivalent) is dissolved in the anhydrous solvent under a nitrogen atmosphere.
-
Addition of base: The base (1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
Addition of sulfamoylating agent: A solution of sulfamoyl chloride (1.5 to 2 equivalents) in the anhydrous solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution. The aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system to afford the desired sulfamate.
Protocol 2: Sulfamation of a Primary Alcohol using a Sulfur Trioxide-Pyridine Complex
This method is suitable for substrates that are sensitive to the harsh conditions of sulfamoyl chloride.
Materials:
-
Primary alcohol substrate
-
Sulfur trioxide-pyridine complex
-
Anhydrous solvent (e.g., Pyridine, DMF, or a mixture)
-
Quenching solution (e.g., water or brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Preparation of the reaction vessel: A dry round-bottom flask with a magnetic stir bar and a nitrogen inlet is used.
-
Dissolution of substrate: The alcohol (1 equivalent) is dissolved in the anhydrous solvent under a nitrogen atmosphere.
-
Addition of sulfamoylating agent: The sulfur trioxide-pyridine complex (2 to 3 equivalents) is added portion-wise to the solution at room temperature.
-
Reaction monitoring: The reaction mixture is heated to 50-80 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with an organic solvent. The combined organic layers are washed successively with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over the drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure sulfamate.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the sulfamation of representative substrates using common sulfamoylating agents. Data for this compound is not included due to the lack of specific protocols in the surveyed literature.
Table 1: Sulfamation of Alcohols
| Substrate | Sulfamoylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | Sulfamoyl Chloride | NaH | DMF | 0 to RT | 12 | 75-90 |
| Benzyl Alcohol | SO₃·Pyridine | - | Pyridine | 60 | 6 | 80-95 |
| Primary Aliphatic Alcohol | SO₃·DMF | - | DMF | RT | 24 | 70-85 |
| Secondary Aliphatic Alcohol | Sulfamoyl Chloride | Et₃N | DCM | 0 to RT | 18 | 50-70 |
Table 2: Sulfamation of Amines
| Substrate | Sulfamoylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | SO₃·Pyridine | - | Pyridine | 80 | 8 | 85-95 |
| Benzylamine | Sulfamoyl Chloride | Et₃N | DCM | 0 to RT | 12 | 70-85 |
| Secondary Amine | SO₃·DMF | - | DMF | RT | 24 | 60-75 |
Mandatory Visualization
Signaling Pathway of Steroid Sulfatase (STS) Inhibition
The following diagram illustrates the mechanism by which STS contributes to the production of active estrogens and how sulfamate-based inhibitors block this pathway.
Caption: Steroid sulfatase pathway and its inhibition.
General Experimental Workflow for Sulfamation
The logical flow of a typical sulfamation experiment is depicted below.
Caption: Experimental workflow for a sulfamation reaction.
References
Application Notes and Protocols: Methyl Sulfamate in the Synthesis of Sulfonamides and Sulfamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides and sulfamic acid derivatives are pivotal structural motifs in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone of a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Sulfamic acid and its derivatives, including sulfamates, are also recognized for their significant biological activities and are employed in the design of various therapeutic agents.[2]
While the classical synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be harsh and have limited functional group tolerance, there is ongoing research into milder and more versatile synthetic routes.[1] This document explores the potential application of methyl sulfamate (B1201201) as a reagent in the synthesis of N-substituted sulfonamides and other sulfamic acid derivatives. Although detailed, specific protocols for methyl sulfamate are not extensively reported in peer-reviewed literature, this document provides generalized methodologies based on the known reactivity of related sulfamate esters and sulfonylating agents.
Synthesis of N-Substituted Sulfonamides from this compound
The reaction of an O-alkyl sulfamate, such as this compound, with a primary or secondary amine to yield an N-substituted sulfonamide is a plausible synthetic transformation. This reaction would involve the nucleophilic attack of the amine on the sulfur atom of the this compound, with the displacement of methanol (B129727) as a leaving group. The reaction may require activation or catalysis, particularly for less nucleophilic amines.
General Experimental Workflow
The overall workflow for the synthesis of N-substituted sulfonamides using this compound would involve the reaction of the amine with this compound, followed by workup and purification of the product.
References
Safe Handling and Storage of Methyl Sulfamate in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and storage procedures for methyl sulfamate (B1201201) in a laboratory environment. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research activities.
Physical and Chemical Properties
Methyl sulfamate is a chemical intermediate used in various synthetic processes.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributed to variations in experimental conditions or the presence of impurities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH₅NO₃S | [1][2] |
| Molecular Weight | 111.12 g/mol | [1][2] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 25-27 °C | [1] |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [1] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.43 ± 0.70 (Predicted) | [1] |
| Storage Temperature | 2-8 °C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[2] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Handling and Storage Procedures
Handling
-
Read the Safety Data Sheet (SDS) thoroughly before using the chemical.
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale dust, fumes, gas, mist, vapors, or spray.[3]
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep the container tightly closed to prevent moisture absorption and contamination.
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from oxidizing agents.
Spill and Emergency Procedures
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place the absorbed or swept-up material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocol: Synthesis of a Sulfonamide (General Procedure)
This compound can be used as a reagent in the synthesis of sulfonamides. The following is a general, illustrative protocol and should be adapted and optimized for specific substrates and scales.
Objective: To synthesize an N-substituted sulfonamide from a primary or secondary amine using this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of this compound: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure sulfonamide.
Safety Note: This reaction should be performed in a well-ventilated fume hood, and all appropriate PPE should be worn.
Visual Workflow Diagrams
The following diagrams illustrate the logical workflows for the safe handling and emergency response procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for emergency response.
References
Application Notes and Protocols: p-Toluenesulfonic Acid as a Catalyst in Methyl Sulfamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-toluenesulfonic acid (p-TSA) as an efficient catalyst in the synthesis of methyl sulfamate (B1201201). The information presented is intended to guide researchers in the successful implementation of this catalytic method.
Introduction
Methyl sulfamate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The esterification of sulfamic acid with methanol (B129727) is a primary route for its production. The use of a strong acid catalyst is crucial to facilitate this reaction. p-Toluenesulfonic acid (p-TSA) has emerged as a highly effective and versatile catalyst for this transformation, offering high yields and excellent selectivity under relatively mild conditions. Its solid, non-corrosive nature makes it a more manageable alternative to mineral acids like sulfuric acid.[1]
Catalytic Role of p-Toluenesulfonic Acid
In the synthesis of this compound, p-toluenesulfonic acid acts as a Brønsted acid catalyst. The reaction proceeds via an acid-catalyzed esterification mechanism. The primary role of p-TSA is to protonate the sulfamic acid, thereby increasing the electrophilicity of the sulfur atom. This activation facilitates the nucleophilic attack by methanol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the desired this compound product. The high catalytic activity of p-TSA is attributed to its strong acidity and its ability to form stable hydrogen-bonded complexes with the substrate.[1]
Quantitative Data: Comparison of Acid Catalysts
The following table summarizes the performance of p-toluenesulfonic acid in comparison to other common acid catalysts in the synthesis of this compound. The data highlights the superior yield and selectivity achieved with p-TSA.[1]
| Acid Catalyst | Concentration (M) | Temperature (°C) | Yield (%) | Selectivity |
| p-Toluenesulfonic acid | 0.3 - 2.0 | 60 - 120 | 75 - 98 | Very High |
| Sulfuric acid | 0.1 - 2.0 | 25 - 80 | 65 - 92 | High |
| Methanesulfonic acid | 0.2 - 1.5 | 40 - 90 | 70 - 95 | High |
| Hydrochloric acid | 0.5 - 3.0 | 50 - 100 | 55 - 85 | Moderate |
| Trifluoroacetic acid | 0.1 - 1.0 | 0 - 60 | 60 - 88 | Moderate |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.
Materials and Equipment
-
Sulfamic acid (H₂NSO₃)
-
Methanol (CH₃OH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, add sulfamic acid (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%).
-
Addition of Methanol: Add an excess of anhydrous methanol to the flask. The methanol acts as both a reactant and a solvent. A typical molar ratio of methanol to sulfamic acid is between 5:1 and 10:1.
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction temperature should be maintained between 60°C and 120°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The typical reaction time ranges from 4 to 12 hours, depending on the scale and specific conditions.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Visualizations
Proposed Catalytic Mechanism
Caption: p-TSA catalyzed synthesis of this compound.
Experimental Workflow
Caption: Workflow for this compound synthesis.
References
Application Notes and Protocols: Hydrochloric Acid-Catalyzed Synthesis of Methyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl sulfamate (B1201201) via the hydrochloric acid-catalyzed esterification of sulfamic acid with methanol (B129727). While direct literature on this specific transformation is scarce, this protocol is based on established principles of Fischer-Speier esterification and analogous reactions involving sulfamic and sulfonic acids. The procedure outlines the reaction setup, execution, work-up, and purification. Additionally, representative analytical data that would be expected for the characterization of the final product are presented in a structured format. This application note is intended to serve as a comprehensive guide for researchers requiring methyl sulfamate as a reagent or intermediate in various chemical and pharmaceutical applications.
Introduction
This compound is an organic compound with applications as an aminating reagent and as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. The sulfamate functional group is a crucial component in a number of biologically active molecules. The synthesis of this compound can be achieved through the esterification of sulfamic acid with methanol. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which protonates the carbonyl oxygen of the sulfamic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Sulfamic Acid (H₂NSO₃H)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfamic acid (1.0 eq).
-
Add an excess of anhydrous methanol to the flask to act as both the reactant and the solvent. A 10 to 20-fold molar excess of methanol is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours, as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO₂ evolution may occur.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product may be purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Molar Ratio (Sulfamic Acid:Methanol) | 1:15 |
| Catalyst | Concentrated HCl |
| Catalyst Loading | 0.15 eq |
| Temperature | Reflux (~65-70 °C) |
| Reaction Time | 4-6 hours |
| Yield (unoptimized) | 60-75% |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₅NO₃S | [1] |
| Molecular Weight | 111.12 g/mol | [1] |
| Appearance | Colorless liquid or low melting solid | [2] |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [2] |
Table 3: Representative Spectroscopic Data for this compound Characterization
| Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8 (s, 3H, OCH₃), δ ~5.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~55 (OCH₃) |
| IR (neat, cm⁻¹) | ~3400-3300 (N-H stretch), ~1350 & ~1160 (S=O stretch) |
| Mass Spec (ESI+) | m/z 112.0063 [M+H]⁺, 134.0 [M+Na]⁺ |
Note: The NMR data provided is based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Logical Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction should be heated using a heating mantle or an oil bath to avoid open flames.
-
During the neutralization with sodium bicarbonate, be aware of potential gas evolution and pressure build-up. Vent the separatory funnel frequently.
Conclusion
This document provides a comprehensive protocol for the hydrochloric acid-catalyzed synthesis of this compound. The outlined procedure, along with the presented data, serves as a valuable resource for researchers in organic synthesis and drug development. While the protocol is based on established chemical principles, optimization of reaction conditions may be necessary to achieve higher yields. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
References
Troubleshooting & Optimization
Optimizing Methyl Sulfamate Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Methyl Sulfamate (B1201201) Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing methyl sulfamate. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through several key methods:
-
Direct methylation of sulfamic acid: This involves reacting sulfamic acid with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base.
-
Reaction of sulfamic acid with methanol: This method may involve heating the reactants, sometimes with a catalyst, to drive the esterification reaction.[1][2]
-
From chlorosulfonyl isocyanate and methanol: This route offers an alternative pathway to the sulfamate ester.[3][4]
-
From sulfamic acid salts: Activation of sulfamic acid salts followed by reaction with a methylating agent is another viable method.[5]
Q2: What are the critical safety precautions to consider during this compound synthesis?
A2: Safety is paramount when working with the reagents involved in this compound synthesis.
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Chlorosulfonyl isocyanate is a highly reactive and corrosive compound. It reacts vigorously with water and other nucleophiles. All reactions involving this reagent should be conducted under anhydrous conditions in a fume hood.[3][4]
-
Sulfamic acid is a moderately strong acid and can cause skin and eye irritation.[7]
-
Standard laboratory safety practices, including the use of PPE and working in a well-ventilated area, should always be followed.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of reactants and products over time.[8]
-
Gas Chromatography (GC): GC is another suitable method for monitoring the reaction, particularly for volatile components.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to this compound.[9]
Q4: What are the common methods for purifying crude this compound?
A4: Purification of the final product is crucial to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid organic compounds.[9]
-
Distillation: If this compound is in a liquid form or dissolved in a solvent, distillation can be used for purification.
-
Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.[10]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction using TLC or another analytical method to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Poor quality or degradation of starting materials. | Use high-purity, dry starting materials. Ensure proper storage of reagents, especially moisture-sensitive ones like chlorosulfonyl isocyanate. | |
| Suboptimal stoichiometry of reactants. | Carefully control the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to side reactions. | |
| Inefficient stirring. | Ensure vigorous and consistent stirring to promote adequate mixing of the reactants, especially in heterogeneous reaction mixtures. | |
| Presence of Multiple Spots on TLC (Side Products) | Reaction with moisture. | Conduct the reaction under anhydrous conditions, using dry solvents and glassware, especially when using moisture-sensitive reagents like chlorosulfonyl isocyanate. |
| Over-methylation or other side reactions. | Optimize the reaction conditions (temperature, reaction time, and stoichiometry) to minimize the formation of byproducts. For example, when using potent methylating agents like dimethyl sulfate, controlling the amount used is critical to avoid unwanted methylation of other functional groups. | |
| Decomposition of the product or starting materials. | Avoid excessive heating, as high temperatures can lead to the decomposition of sulfamic acid and other reagents.[7] | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | If performing an aqueous workup, ensure the organic solvent used for extraction is appropriate for your product's polarity. Multiple extractions may be necessary to maximize recovery. |
| Emulsion formation during extraction. | To break emulsions, try adding a small amount of brine (saturated NaCl solution). | |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation
The following tables summarize key quantitative data for different this compound synthesis methods. This information can help you select the most appropriate method for your specific needs and optimize your experimental parameters.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Methylating Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Methylation of Sulfamic Acid | Dimethyl Sulfate | High | Readily available reagents. | Dimethyl sulfate is highly toxic. |
| Reaction of Sulfamic Acid with Methanol | Methanol | Moderate to High | "Green" and cost-effective methylating agent. | May require higher temperatures and longer reaction times.[1] |
| From Chlorosulfonyl Isocyanate | Methanol | Good to Excellent | High reactivity of CSI can lead to high yields. | CSI is highly reactive and moisture-sensitive.[4] |
| From Sulfamic Acid Salts | Various | Modest to Excellent | Allows for a broader range of reaction conditions.[5] | Requires an additional step to prepare the sulfamic acid salt.[5] |
Note: Yields are representative and can vary significantly based on specific reaction conditions and scale.
Table 2: Effect of Reaction Parameters on Yield (Illustrative Example: Methylation of a Carboxylic Acid with Dimethyl Sulfate)
| Parameter | Condition | Observed Yield (%) | Reference |
| Temperature | 90 °C | 96 | [11] |
| Reaction Time | 90 min | 96 | [11] |
| Base | NaHCO₃ | 96 | [11] |
| Solvent | Solvent-free | 96 | [11][12] |
This table provides an illustrative example of how reaction parameters can influence the yield of a methylation reaction. Optimal conditions for this compound synthesis should be determined experimentally.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound via Direct Methylation of Sulfamic Acid with Dimethyl Sulfate (Representative Protocol)
Materials:
-
Sulfamic acid
-
Dimethyl sulfate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfamic acid and sodium bicarbonate.
-
Add an anhydrous solvent such as acetonitrile (B52724) to the flask.
-
With vigorous stirring, slowly add dimethyl sulfate to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic. Handle in a fume hood with appropriate PPE.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the desired reaction time. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Transfer the filtrate to a separatory funnel and perform an aqueous workup to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analysis of this compound Purity by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chromophore, but typically in the low UV range (e.g., 210 nm) if no strong chromophore is present.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of pure this compound of a known concentration.
-
Prepare a sample of your synthesized this compound, dissolved in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of this compound and identify any impurity peaks.
-
Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components.[8]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield or impurities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. arxada.com [arxada.com]
- 5. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. Identity determination and purity testing [chemcon.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography - Wikipedia [en.wikipedia.org]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl Sulfamate Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of methyl sulfamate (B1201201). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for methyl sulfamate?
A1: The most direct and common method for synthesizing this compound is the reaction of sulfamoyl chloride with methanol (B129727). This reaction typically requires a base to neutralize the hydrochloric acid byproduct. An alternative but less direct method is the reaction of sulfamic acid with methanol; however, this route primarily yields ammonium (B1175870) methyl sulfate (B86663).[1][2]
Q2: What is a typical yield for the synthesis of this compound via the sulfamoyl chloride route?
A2: While specific yields can vary based on reaction conditions and purification efficiency, the sulfamoylation of alcohols can be a high-yielding reaction. With proper optimization of parameters such as temperature, reaction time, and stoichiometry, yields can be significantly improved.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include:
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) are often used to control the exothermic reaction between sulfamoyl chloride and methanol.
-
Stoichiometry: The molar ratio of reactants, particularly the base relative to sulfamoyl chloride, is crucial to ensure complete neutralization of HCl without introducing side reactions.
-
Moisture Control: Sulfamoyl chloride is sensitive to moisture and can hydrolyze. Using anhydrous solvents and reagents is critical.
-
Purity of Starting Materials: The purity of sulfamoyl chloride and methanol will directly impact the purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are the common impurities in this compound synthesis?
A5: Common impurities may include unreacted methanol or sulfamoyl chloride, the hydrochloride salt of the base used, and byproducts from the hydrolysis of sulfamoyl chloride if moisture is present. If the sulfamic acid route is attempted, ammonium methyl sulfate will be a significant component.[1]
Q6: What are the recommended methods for purifying crude this compound?
A6: The primary method for purifying solid this compound is recrystallization.[3][4][5] The choice of an appropriate solvent system is critical for effective purification. Other purification techniques for related compounds include column chromatography.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or decomposed sulfamoyl chloride. | - Use fresh or properly stored sulfamoyl chloride. Consider synthesizing it fresh if possible. |
| - Incomplete reaction. | - Increase the reaction time or allow the reaction to warm to room temperature after the initial addition. - Ensure efficient stirring to improve mixing of reactants. | |
| - Loss of product during workup. | - Optimize the extraction and washing steps to minimize product loss. - Ensure the pH is appropriate during aqueous workup to keep the product in the organic phase. | |
| Low Purity of Final Product | - Presence of unreacted starting materials. | - Adjust the stoichiometry to ensure complete reaction of the limiting reagent. - Improve purification by optimizing the recrystallization solvent system. |
| - Formation of byproducts due to moisture. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| - Inefficient purification. | - Screen different solvents for recrystallization to find one that effectively separates the product from impurities.[3][4] - Consider using a two-solvent recrystallization method if a single solvent is not effective.[3] | |
| Product is an Oil and Does Not Crystallize | - Presence of impurities depressing the melting point. | - Attempt further purification of the crude product, for instance, by column chromatography, before recrystallization. |
| - Inappropriate crystallization solvent. | - Screen a wider range of solvents or solvent mixtures for recrystallization. | |
| - Supersaturation of the solution. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Reaction is Difficult to Control (e.g., too exothermic) | - Rate of addition of reagent is too fast. | - Add the sulfamoyl chloride solution dropwise to the methanol solution at a controlled rate. |
| - Inefficient cooling. | - Ensure the reaction flask is adequately submerged in a cooling bath (e.g., an ice-water bath). |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sulfamoyl Chloride and Methanol
Materials:
-
Sulfamoyl chloride
-
Anhydrous methanol
-
Anhydrous triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (or another suitable inert solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous methanol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of sulfamoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), deionized water, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Quantitative Data Summary
| Parameter | Synthesis via Sulfamoyl Chloride | Notes |
| Typical Reactant Ratio | 1.0 eq. Methanol : 1.05 eq. Sulfamoyl Chloride : 1.1 eq. Base | A slight excess of sulfamoyl chloride and base is often used. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Dependent on scale and temperature; monitor by TLC or HPLC. |
| Purity Analysis Methods | Melting Point, ¹H NMR, ¹³C NMR, IR, GC-MS, HPLC | Purity of >95% is generally achievable with proper purification. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Common side reactions in methyl sulfamate synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of methyl sulfamate (B1201201).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl sulfamate?
A1: The most prevalent laboratory method for synthesizing this compound, or its common precursor ammonium (B1175870) this compound, is the direct esterification of sulfamic acid with methanol (B129727). This is typically achieved by refluxing sulfamic acid in an excess of methanol. Other reported methods include the direct methylation of sulfamic acid using agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions, and the transesterification of other sulfamic acid esters with methanol.[1]
Q2: What is the primary composition of the product from the reaction of sulfamic acid and methanol?
A2: The reaction between sulfamic acid and methanol primarily yields ammonium methyl sulfate. This is because the ammonia (B1221849) group is released from the sulfamic acid during the esterification process and subsequently reacts with the acidic sulfate group. To obtain this compound, a further workup or a different synthetic approach may be necessary.
Q3: Are there any significant safety concerns I should be aware of during this synthesis?
A3: Yes. Methanol is toxic and flammable, so the reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles and gloves. If using alternative methylating agents like dimethyl sulfate, extreme caution is necessary as it is a potent carcinogen and highly toxic.[2] Additionally, the reaction can become exothermic, especially if heating is not well-controlled, which can lead to pressure buildup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the reaction of sulfamic acid and methanol.
Problem 1: Low Yield of Ammonium this compound
Symptoms:
-
Significantly less crystalline product is isolated than theoretically expected.
-
The reaction mixture appears to have a large amount of unreacted sulfamic acid even after prolonged reaction time.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | The reaction between sulfamic acid and methanol can be slow.[3] Ensure the reaction is refluxed for an adequate amount of time (typically several hours) until all the solid sulfamic acid has dissolved. | Increased conversion of starting material and higher product yield. |
| Hydrolysis of Product | Water, a byproduct of the esterification, can hydrolyze the ammonium methyl sulfate back to ammonium bisulfate and methanol. Use a significant excess of anhydrous methanol to shift the equilibrium towards the product and minimize water's effect.[4] A drying tube on the reflux condenser is also recommended to prevent atmospheric moisture from entering the reaction. | Reduced product loss due to hydrolysis, leading to an improved yield. |
| Insufficient Mixing | Sulfamic acid has limited solubility in methanol initially. Poor stirring can lead to localized overheating and incomplete reaction. Use a magnetic stir bar and ensure vigorous stirring throughout the reaction. | Homogeneous reaction mixture, preventing localized side reactions and promoting complete dissolution and reaction of sulfamic acid. |
Problem 2: Dark or Charred Reaction Mixture
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A solid, insoluble char is observed in the reaction flask.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Overheating | Sulfamic acid can decompose at high temperatures, especially if not fully dissolved.[5] Heat the reaction mixture gradually and maintain a gentle reflux. Using a heating mantle with a stirrer is recommended for even heat distribution. | A clear to pale yellow reaction solution, indicating minimal thermal decomposition. |
| Localized Hotspots | If sulfamic acid is not well-dispersed, direct heating can cause charring. Ensure efficient stirring from the beginning of the reaction to maintain a slurry and promote even heating. | Prevention of solid material from settling and overheating, leading to a cleaner reaction. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product does not crystallize upon cooling.
-
The isolated product is impure, appearing oily or discolored.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Excess Methanol | A large excess of methanol can keep the ammonium methyl sulfate dissolved even at lower temperatures. After the reaction is complete, distill off a portion of the excess methanol to concentrate the solution and induce crystallization upon cooling. | Formation of a crystalline precipitate that can be isolated by filtration. |
| Presence of Impurities | Byproducts such as ammonium bisulfate and unreacted sulfamic acid can interfere with crystallization and contaminate the product. Wash the filtered product with a small amount of cold, anhydrous methanol to remove soluble impurities. Recrystallization from a minimal amount of hot methanol can also be performed for further purification. | A clean, crystalline product with improved purity. |
Experimental Protocols
Synthesis of Ammonium Methyl Sulfate from Sulfamic Acid and Methanol
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Sulfamic Acid (finely powdered)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser with drying tube (e.g., filled with calcium chloride)
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add finely powdered sulfamic acid.
-
Add a significant excess of anhydrous methanol (e.g., a 5 to 10-fold molar excess relative to sulfamic acid).
-
Assemble the reflux apparatus, ensuring the condenser is fitted with a drying tube.
-
With vigorous stirring, heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing with stirring until all the sulfamic acid has dissolved. This may take several hours.
-
Once the reaction is complete (indicated by a clear solution), turn off the heat and allow the mixture to cool to room temperature.
-
To induce crystallization, cool the flask in an ice bath.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold anhydrous methanol.
-
Dry the product under vacuum to remove residual solvent.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting steps for addressing low product yield.
Logical Relationship of Side Reactions
Caption: Interplay of reactants leading to desired and side products.
References
Troubleshooting low yield in amination reactions with methyl sulfamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amination reactions involving methyl sulfamate (B1201201).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amination of aryl halides with methyl sulfamate?
A1: The amination of aryl halides with this compound typically proceeds via a catalytic cycle, most commonly the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves three key steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.[1][3]
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium complex, followed by deprotonation with a base.[3]
-
Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.[1][3]
Q2: Can catalysts other than palladium be used for amination with sulfamates?
A2: Yes, nickel-based catalysts have been shown to be effective for the amination of aryl sulfamates and can be a more cost-effective alternative to palladium.[4][5][6][7] These reactions often employ N-heterocyclic carbene (NHC) ligands.[5]
Q3: What are the common side reactions that can lead to low yield?
A3: A common side reaction is the decomposition of the aryl sulfamate starting material into the corresponding phenol, which can reduce the yield of the desired aminated product.[8] Another potential side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[1]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in amination reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting materials | Inactive Catalyst: The palladium or nickel catalyst may not be in the active L-Pd(0) state or may have decomposed. | - Ensure anaerobic conditions to prevent catalyst oxidation.- Use a pre-catalyst that is readily reduced in situ.- Optimize the ligand-to-metal ratio. |
| Inappropriate Ligand: The chosen phosphine (B1218219) or NHC ligand may not be suitable for the specific substrates. | - Screen a variety of bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos for palladium-catalyzed reactions.[3]- For nickel catalysis, consider N-heterocyclic carbene (NHC) ligands like SIPr·HCl.[5] | |
| Ineffective Base: The base may not be strong enough to deprotonate the this compound. | - Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS.[8][9] | |
| Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. A common temperature range is 80-110 °C.[5][10] | |
| Formation of Phenol Byproduct | Hydrolysis of Aryl Sulfamate: The aryl sulfamate is susceptible to hydrolysis, especially in the presence of a strong base. | - Use anhydrous solvents and reagents.- Consider using a mixed solvent system, such as tBuOH/H₂O, which has been shown to improve conversion in some cases.[8][10]- Screen different bases; NaOtBu has been observed to lead to decomposition in some instances.[8] |
| Incomplete Reaction | Insufficient Reagent Stoichiometry: The ratio of amine, base, or catalyst may not be optimal. | - Increase the equivalents of this compound and base relative to the aryl halide.- Optimize the catalyst loading; typically between 1-5 mol% is used.[4][5] |
| Poor Solvent Choice: The solvent may not effectively dissolve the reagents or facilitate the catalytic cycle. | - Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and 2-methyl-THF.[4][5][6][7]- The use of polar aprotic solvents can sometimes be beneficial.[8] | |
| Difficulty with Heterocyclic Substrates | Coordination of Heterocycle to Catalyst: Nitrogen-containing heterocycles can coordinate to the metal center and inhibit catalysis. | - Use specialized ligands designed for challenging substrates.- Nickel catalysts have shown good tolerance for heterocyclic substrates.[4][5][6] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of an Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.05 mmol).
-
Add a palladium source (e.g., Pd₂(dba)₃, 0.025 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Troubleshooting Logic
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl Sulfamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl sulfamate (B1201201).
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude methyl sulfamate synthesized from sulfamic acid and methanol?
A1: The most common impurities include unreacted starting materials (sulfamic acid and methanol), byproducts such as ammonium (B1175870) methyl sulfate, and degradation products like methylamine (B109427) and sulfuric acid resulting from hydrolysis.[1][2][3][4] Charred material may also be present if the reaction was overheated.
Q2: What is the recommended starting point for purifying crude this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method for solid organic compounds like this compound.[5] Given its solubility profile, a mixed solvent system such as ethanol (B145695)/water or isopropanol/water is a good starting point.[1][5]
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to this compound.[5] It is also useful for separating complex mixtures or removing trace impurities to achieve very high purity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Other methods like Gas Chromatography (GC) may also be applicable, though the compound's boiling point of approximately 200°C should be considered.[6][8]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is an irritant to the eyes and skin.[8] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area such as a fume hood.[8][9]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: Low Recovery of Product After Recrystallization
| Possible Cause | Suggested Solution |
| Excessive solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[10] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[10] |
| The compound is too soluble in the chosen solvent, even when cold. | If using a single solvent, switch to a solvent in which the compound is less soluble at low temperatures. Alternatively, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[11] |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and filter paper, and use a small excess of hot solvent to prevent the product from crystallizing out on the filter paper.[12] |
Problem 2: The Product "Oils Out" Instead of Crystallizing
| Possible Cause | Suggested Solution |
| The boiling point of the recrystallization solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. This compound has a melting point of 25-27°C, so this is a key consideration.[8] |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. Seeding the solution with a pure crystal of this compound can also encourage crystallization over oiling out.[12] |
| Presence of impurities. | Impurities can depress the melting point and interfere with crystal lattice formation. Try washing the crude product with a solvent in which the impurities are soluble but the product is not, before attempting recrystallization. |
Problem 3: Colored Impurities Remain in the Final Product
| Possible Cause | Suggested Solution |
| Presence of colored, non-polar impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb the desired product.[11] |
| The impurity co-crystallizes with the product. | A different purification technique, such as column chromatography, may be necessary. |
Problem 4: Tailing of the Product Peak in Column Chromatography
| Possible Cause | Suggested Solution |
| Interaction of the acidic N-H proton of the sulfamate group with the silica (B1680970) gel stationary phase. | Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) or acetic acid to the eluent. This will help to improve the peak shape by competing for the active sites on the silica gel.[5] |
III. Data Presentation
The following table provides an example of typical results that might be obtained when purifying crude this compound using different techniques. Note: This is illustrative data.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Single Recrystallization (Isopropanol/Water) | 85 | 95-98 | 70-80 | Effective for removing bulk impurities. |
| Double Recrystallization (Isopropanol/Water) | 85 | >99 | 50-65 | Higher purity is achieved at the cost of lower yield. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | 85 | >99.5 | 60-75 | Useful for removing impurities with similar solubility. |
| Recrystallization followed by Column Chromatography | 85 | >99.8 | 45-60 | For achieving very high purity standards. |
IV. Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using a Two-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate.
-
Addition of Anti-Solvent: While the solution is hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Mandatory Visualizations
Caption: General workflow for the recrystallization of crude this compound.
Caption: Logical relationships in troubleshooting common purification problems.
References
- 1. Buy this compound | 55665-95-7 [smolecule.com]
- 2. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. mt.com [mt.com]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Identifying and removing impurities from methyl sulfamate reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl sulfamate (B1201201) synthesis. It addresses common challenges in identifying and removing impurities to ensure product quality and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is methyl sulfamate and what are its primary applications? this compound (CAS: 55665-95-7) is an organic compound, specifically the methyl ester of sulfamic acid.[1][2] It serves as an important reagent and intermediate in organic synthesis.[1] Key applications include its use as an amination agent to introduce amine groups into molecules and as a precursor in the preparation of various pharmaceuticals, dyes, and pesticides.[1][3]
Q2: What are the common methods for synthesizing this compound? Several synthetic routes exist. A prevalent laboratory method involves the reaction of sulfamic acid with a methylating agent.[3] This can be achieved through direct methylation using reagents like dimethyl sulfate (B86663) or, more commonly, by reacting sulfamic acid directly with methanol (B129727), which often serves as both the reagent and the solvent.[3][4] Another approach is the transesterification of other sulfamic acid esters with methanol.[3]
Q3: What are the most common impurities in this compound synthesis? Impurities can originate from starting materials, side reactions, or product degradation. Key impurities include:
-
Unreacted Starting Materials: Residual sulfamic acid or methanol are common.[5]
-
Side Products: If dimethyl sulfate is used as a methylating agent, residual amounts may remain.[5]
-
Decomposition Products: this compound can decompose at high temperatures.[1] Charring during the reaction indicates significant decomposition, potentially forming a complex mixture of substances including ammonium (B1175870) sulfamate, bisulfates, or other degradation products.[5]
-
Sulfonate Esters: In reactions involving sulfonic acids and alcohols, the formation of sulfonate esters is a known risk, which is relevant to drug manufacturing due to their classification as potential genotoxic impurities (PGIs).[6][7]
Q4: Why is impurity control particularly important when using this compound in pharmaceutical development? In pharmaceutical manufacturing, controlling impurities is critical for safety and regulatory compliance. Certain classes of impurities, such as sulfonate esters, are considered potentially genotoxic.[6] Regulatory bodies require that these impurities be strictly controlled and limited to very low levels in active pharmaceutical ingredients (APIs).[6] Therefore, robust methods for their identification and removal are essential.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem: Low Reaction Yield
Symptom: The isolated yield of this compound is significantly lower than theoretically expected.
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, suboptimal temperature, or poor mixing of reactants.[5]
-
Product Decomposition: Excessive heat can cause the product to decompose or lead to charring, especially if hot spots form in the reaction vessel.[1][5]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester product back to sulfamic acid and methanol.
Solutions:
-
Optimize Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[8]
-
Control Temperature: Use a controlled heating source like a water bath or an oil bath with a temperature controller to maintain a consistent temperature and avoid overheating or charring.[5]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.[8]
-
Use Excess Reagent: Employing an excess of methanol can help drive the reaction to completion, as it also acts as the solvent.[4]
Problem: Product is Discolored or Contains Insoluble Material
Symptom: The crude product is brown, black, or contains charred, insoluble particles.
Possible Causes:
-
Excessive Heating: This is the most common cause, leading to the thermal decomposition of sulfamic acid or the this compound product.[5] Poor stirring can contribute to localized overheating.[5]
Solutions:
-
Restart with Better Control: In cases of severe charring, it is often best to discard the batch and start again with improved temperature control.[5]
-
Purification with Decolorization: For mild discoloration, you can attempt to purify the product by dissolving it in a suitable solvent and treating it with activated (decolorizing) carbon before recrystallization.[9]
Problem: Presence of Starting Materials in the Final Product
Symptom: Analytical tests (e.g., NMR, LC-MS) confirm the presence of sulfamic acid and/or the methylating agent in the purified product.
Possible Causes:
-
Ineffective Purification: The chosen purification method (e.g., recrystallization, chromatography) may not be adequate to separate the impurities from the product.
-
Co-precipitation: During recrystallization, impurities may have co-precipitated with the product.
Solutions:
-
Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. Wash the organic solution sequentially with dilute acid, saturated sodium bicarbonate, and brine.[8] Note that this compound itself has some water solubility, so this must be done carefully to avoid product loss.[1]
-
Recrystallization: Re-purify the product by recrystallization from a different solvent system.
-
Chromatography: For difficult separations, column chromatography is an effective purification technique.[10]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55665-95-7 | [1] |
| Molecular Formula | CH₅NO₃S | [1] |
| Molecular Weight | 111.12 g/mol | |
| Melting Point | 25-27 °C | [1][2] |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in water and various organic solvents. | [1] |
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity | Type | Detection Method(s) | Notes |
| Sulfamic Acid | Starting Material | HPLC, LC-MS | Highly polar; can be difficult to remove from the polar product. |
| Methanol | Starting Material | GC-MS, ¹H NMR | Highly volatile; typically removed during solvent evaporation. |
| Dimethyl Sulfate | Reagent | GC-MS | Toxic; must be completely removed. Can be quenched with ammonia.[9] |
| Decomposition Products | Degradation | LC-MS, NMR | Often colored and can be complex mixtures.[5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound from Sulfamic Acid and Methanol
This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfamic acid (1.0 eq).[4]
-
Reagents: Add an excess of anhydrous methanol to the flask. The methanol serves as both a reactant and a solvent.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when all the solid sulfamic acid has dissolved, which may take several hours.[4]
-
Monitoring: Monitor the reaction by TLC or by observing the complete dissolution of the starting material.
-
Cooling & Isolation: Once complete, turn off the heat and allow the solution to cool to room temperature, then cool further in an ice bath to crystallize the product.[4]
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold methanol.[4]
-
Drying: Dry the product under vacuum to remove residual solvent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon (if used) and any insoluble impurities.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Visualizations
Caption: Synthesis pathway for this compound and formation of common impurities.
Caption: A general workflow for the purification of crude this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 55665-95-7 [chemicalbook.com]
- 3. Buy this compound | 55665-95-7 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - Recrystalizing ammonium methyl sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Methyl Sulfamate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of methyl sulfamate (B1201201) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up methyl sulfamate synthesis from a lab to a pilot or industrial scale?
Scaling up the production of this compound introduces several challenges that are often not apparent at the laboratory scale. These can be broadly categorized as:
-
Reaction Kinetics and Thermodynamics: Exothermic reactions can become difficult to control in larger reactors, leading to temperature gradients and potential side reactions. The rate of reaction may also change with different mixing efficiencies at a larger scale.
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities. Heat removal becomes critical to maintain optimal reaction temperatures and prevent thermal runaway.
-
Impurity Profile: The types and quantities of impurities can differ between lab and industrial scales. For instance, the formation of genotoxic impurities like sulfonate esters may be more pronounced under certain large-scale processing conditions.[1]
-
Solvent and Reagent Handling: The logistics of handling, storing, and charging large quantities of raw materials and solvents safely and efficiently become significant.
-
Product Isolation and Purification: Techniques that are straightforward in the lab, such as chromatography, may not be economically viable for large-scale production. Crystallization and distillation are more common but require careful optimization to achieve the desired purity.[2][3][4]
-
Safety and Environmental Concerns: Handling large volumes of reactants and managing waste streams require robust safety protocols and environmental compliance.[5][6][7][8]
Q2: How can I control the formation of potential genotoxic impurities like sulfonate esters during scale-up?
The formation of sulfonate esters is a significant concern in processes involving sulfonic acids and alcohols.[1] Control strategies include:
-
Temperature Control: Sulfonate ester formation is often dramatically reduced at lower temperatures.[1]
-
Water Content: The presence of small amounts of water can inhibit the formation of these impurities.[1]
-
pH Control: Partial neutralization of the acid can significantly reduce ester formation. In some cases, using a slight excess of a base can prevent the detection of these impurities altogether.[1]
-
Kinetic Modeling: Understanding the reaction kinetics can help in designing a process that minimizes the formation of impurities by optimizing reaction time, temperature, and reactant concentrations.[9]
Q3: What are the recommended methods for purifying this compound at a large scale?
While laboratory-scale purification might involve chromatography, large-scale purification typically relies on more scalable techniques:
-
Crystallization: This is a common method for purifying solid products. The choice of solvent, cooling rate, and agitation are critical parameters to control crystal size and purity. Anti-solvent crystallization can also be an effective technique.[3]
-
Distillation: If this compound is a liquid or has a suitable boiling point, fractional distillation under vacuum can be used to separate it from impurities with different volatilities.
-
Extraction: Liquid-liquid extraction can be used to remove impurities by partitioning them between two immiscible solvents.[2]
-
Filtration and Washing: After crystallization, the solid product is typically filtered and washed with a suitable solvent to remove residual impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or poor mixing. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Optimize reaction time and temperature.- Improve agitation to enhance mixing. |
| Side Reactions: Formation of byproducts can consume reactants and reduce the yield of the desired product. | - Analyze the reaction mixture to identify major byproducts.- Adjust reaction conditions (e.g., temperature, reactant stoichiometry) to minimize side reactions. | |
| Product Loss During Workup: Significant amounts of product may be lost during extraction, washing, or crystallization steps. | - Optimize the workup procedure to minimize product loss in aqueous or organic layers.- Ensure the crystallization solvent and conditions are optimized for maximum recovery. | |
| High Impurity Levels | Suboptimal Reaction Conditions: High temperatures or incorrect stoichiometry can favor the formation of impurities. | - Re-evaluate and optimize reaction parameters.- Consider a design of experiments (DoE) approach to systematically screen for optimal conditions. |
| Inefficient Purification: The chosen purification method may not be effective at removing specific impurities. | - Characterize the impurities to understand their physical and chemical properties.- Select a more appropriate purification technique or a combination of methods (e.g., crystallization followed by a solvent wash).[2][3] | |
| Contaminated Raw Materials: Impurities in the starting materials can be carried through the process. | - Ensure the quality of all raw materials meets the required specifications. | |
| Poor Crystal Quality (during crystallization) | Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals. | - Implement a controlled cooling profile.- Consider seeding the solution to promote the growth of larger, more uniform crystals. |
| Inappropriate Solvent: The chosen solvent may not be ideal for crystallization, leading to oiling out or poor crystal formation. | - Screen different solvents or solvent mixtures.- Ensure the solubility of the product in the chosen solvent is appropriate for crystallization. | |
| Process Safety Issues | Thermal Runaway: An exothermic reaction that is not adequately cooled can lead to a rapid increase in temperature and pressure. | - Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.- Implement a robust temperature monitoring and control system.- Conduct a thorough process safety analysis (e.g., HAZOP) before scaling up. |
| Handling of Hazardous Materials: Many reagents used in chemical synthesis are toxic, flammable, or corrosive. | - Adhere to all safety data sheet (SDS) recommendations for handling and storage.- Use appropriate personal protective equipment (PPE).[5][7][8][10] |
Experimental Protocols
Detailed Methodology for a Scaled-Up Synthesis of this compound
Materials:
-
Sulfamic Acid
-
An appropriate acid catalyst (e.g., sulfuric acid)
-
A suitable solvent (e.g., toluene (B28343) for azeotropic water removal)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Dean-Stark trap for water removal
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel (for workup at a smaller scale) or a liquid-liquid extraction setup
-
Filtration equipment
-
Rotary evaporator or other solvent removal system
Procedure:
-
Reaction Setup: Charge the jacketed reactor with sulfamic acid and the chosen solvent. Begin agitation.
-
Reactant Addition: Slowly add methanol to the reactor. If using a catalyst, add it cautiously to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by analyzing samples periodically. Continue the reaction until the desired conversion is achieved.[11]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a suitable vessel for workup. Neutralize the acid catalyst by washing with a sodium bicarbonate solution. Separate the organic layer and wash it with water and then brine.[11]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent. Remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by crystallization from an appropriate solvent or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the scaled-up production of this compound.
Caption: Troubleshooting workflow for addressing low yield or high impurity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. valveandcontrol.com [valveandcontrol.com]
- 5. nj.gov [nj.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonium sulfamate [cdc.gov]
- 8. AMMONIUM SULFAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Methacrylate Production - An Overview of the Process and Applications [slchemtech.com]
- 11. benchchem.com [benchchem.com]
pH-dependent stability and degradation of methyl sulfamate
Technical Support Center: Methyl Sulfamate (B1201201)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl sulfamate. The information addresses common issues related to its pH-dependent stability and degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading much faster than expected. What could be the cause?
A1: The stability of this compound is highly dependent on the pH of your solution. Its hydrolysis is significantly accelerated under both acidic (pH < 3) and basic (pH > 10) conditions.[1] At neutral pH (around 7.4), it exhibits moderate stability, with a hydrolysis half-life estimated to be in the range of several hours to days, depending on the specific temperature and buffer conditions.[1] Ensure your solution is buffered to a neutral pH if you require maximum stability. Also, check for elevated temperatures, as this will also increase the rate of degradation.
Q2: I am observing inconsistent results in my experiments involving this compound. Could pH be a factor?
A2: Yes, inconsistent pH is a very likely cause for variability in your results. Even small shifts in pH can alter the degradation rate of this compound, leading to varying concentrations of the active compound over time. It is crucial to use a reliable and stable buffer system to maintain a constant pH throughout your experiment. We recommend verifying the pH of your solutions before and during your experiments.
Q3: What are the expected degradation products of this compound in aqueous solutions?
A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction is expected to yield sulfamic acid (or its corresponding sulfamate anion) and methanol. This is analogous to the hydrolysis of other sulfamate esters and alkyl sulfates.
Q4: How can I monitor the degradation of this compound and quantify its degradants?
A4: You can use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the degradation of this compound. For the quantification of the inorganic degradation products, sulfamate and sulfate (B86663), ion chromatography with indirect UV detection is a suitable method.[2][3] A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q5: Are there any special storage conditions recommended for this compound solutions?
A5: To ensure the stability of this compound solutions, they should be stored at a neutral pH and at low temperatures (2-8°C).[4] For long-term storage, it is advisable to prepare fresh solutions before use. Avoid storing solutions in highly acidic or basic buffers for extended periods.
Data Presentation
The hydrolytic stability of this compound is significantly influenced by pH. The following table summarizes the expected stability profile based on available information for this compound and analogous compounds.
| pH Condition | Stability Profile | Expected Rate of Hydrolysis |
| Acidic (pH < 3) | Low | Accelerated |
| Neutral (pH 6-8) | Moderate | Slower, with a half-life of hours to days |
| Basic (pH > 10) | Low | Accelerated |
Note: The quantitative data for the hydrolysis of this compound is limited. The information presented is a qualitative summary based on available literature.[1]
Experimental Protocols
Protocol: Monitoring this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the degradation of this compound in a solution at a specific pH.
1. Materials and Reagents:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Phosphate buffer (or other suitable buffer for your desired pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in HPLC grade water.
-
Prepare buffered solutions at the desired pH values (e.g., pH 3, 7, and 10).
-
Initiate the degradation study by diluting the this compound stock solution into each of the buffered solutions to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
If necessary, quench the degradation by neutralizing the sample or diluting it in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile. A typical starting point could be 95:5 water:acetonitrile, with a gradient to increase the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. Indirect UV detection or derivatization may be necessary. For related compounds, low UV wavelengths (e.g., 210 nm) have been used.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
4. Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Monitor the appearance and increase in the peak areas of any degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Mandatory Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Managing Exothermic Reactions in Methyl Sulfamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of methyl sulfamate (B1201201) synthesis. The information is presented in a question-and-answer format to directly address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for methyl sulfamate, and are they exothermic?
A1: this compound is typically synthesized through two primary routes, both of which are exothermic and require careful temperature control:
-
Esterification of Sulfamic Acid with Methanol (B129727): This reaction is generally performed under acidic conditions and often requires heating to proceed at a reasonable rate. While heat is applied to initiate the reaction, the process itself can generate significant heat, especially at larger scales.
-
Reaction of Sulfamoyl Chloride with Methanol: This is a highly reactive and exothermic process. The reaction proceeds quickly, and the heat generated can be substantial, necessitating efficient cooling and controlled addition of reagents.
Q2: What are the primary hazards associated with uncontrolled exothermic reactions during this compound synthesis?
A2: Uncontrolled exothermic reactions, also known as thermal runaways, can lead to several hazardous situations:
-
Rapid Temperature and Pressure Increase: This can exceed the limits of the reaction vessel, leading to a potential breach and release of contents.
-
Boiling of Low-Boiling Point Reagents and Solvents: Methanol has a low boiling point (64.7 °C), and a runaway reaction can cause it to boil violently, leading to a rapid increase in pressure.
-
Side Reactions and Product Decomposition: Elevated temperatures can promote the formation of impurities and the decomposition of the desired this compound product.[1]
-
Release of Toxic or Corrosive Materials: Depending on the reagents used, a runaway reaction could release hazardous substances into the laboratory environment.
Q3: What are the key parameters to control to prevent a runaway reaction?
A3: The three most critical parameters to control are:
-
Rate of Reagent Addition: The speed at which you add one reagent to another directly influences the rate of heat generation. A slow, controlled addition is crucial.
-
Reaction Temperature: Maintaining the desired temperature range is vital. This is achieved through effective cooling and monitoring.
-
Agitation (Stirring): Efficient stirring ensures even heat distribution throughout the reaction mixture, preventing the formation of localized "hot spots" where a runaway reaction could initiate.
Troubleshooting Guides
Issue 1: Sudden and Rapid Rise in Reaction Temperature
Symptom: The thermometer or temperature probe shows a rapid, accelerating increase in the internal temperature of the reaction mixture, even after external heating has been removed.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Enhance Cooling:
-
If using an ice bath, add more ice and salt to lower the temperature.
-
If using a cryostat or chiller, lower the setpoint.
-
Ensure the reaction flask is making good contact with the cooling medium.
-
-
Increase Stirring Rate: If safe to do so, increase the stirring speed to improve heat transfer to the cooling medium.
-
Emergency Quenching (if a procedure is in place): If the temperature continues to rise uncontrollably, and you have a pre-planned and tested quenching protocol, execute it by adding a suitable, pre-chilled quenching agent. Do not improvise a quenching procedure during an emergency.
Possible Causes & Long-Term Solutions:
| Possible Cause | Solution |
| Reagent addition was too fast. | Reduce the addition rate in subsequent experiments. Use a syringe pump for precise control. |
| Inadequate cooling capacity. | Use a larger or colder cooling bath. Ensure the cooling system is appropriate for the scale of the reaction. |
| Poor stirring. | Use a larger stir bar or an overhead stirrer for viscous mixtures. Ensure a vortex is visible. |
| Incorrect reaction scale. | When scaling up, remember that the surface-area-to-volume ratio decreases, reducing heat dissipation. A reaction that is manageable on a small scale may become uncontrollable on a larger scale without process modifications. |
Issue 2: Reaction Temperature is Too Low or the Reaction is Not Initiating
Symptom: The reaction does not start, or the temperature remains at the cooling bath temperature even after some reagent has been added.
Possible Causes & Long-Term Solutions:
| Possible Cause | Solution |
| Over-cooling. | The cooling bath may be too cold, preventing the reaction from reaching its activation energy.[2] |
| Low reagent quality or concentration. | Ensure reagents are pure and at the correct concentration. |
| Insufficient catalyst (if applicable). | Verify the amount and activity of the catalyst. |
Troubleshooting Steps:
-
Slightly Reduce Cooling: Cautiously raise the temperature of the cooling bath by a few degrees.
-
Controlled Local Heating: In some cases, gentle, localized heating with a heat gun (with extreme caution and continuous monitoring) can initiate the reaction. Be prepared for a potential exotherm once the reaction starts.[2]
-
Re-evaluate Reagents: Check the purity and concentration of your starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound from Sulfamoyl Chloride and Methanol (Lab Scale)
Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Sulfamoyl chloride
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Triethylamine (B128534) or other suitable non-nucleophilic base
-
Three-neck round-bottom flask
-
Dropping funnel or syringe pump
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Ice-salt bath or cryostat
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with anhydrous methanol (1.0 equivalent) and anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Base Addition: Slowly add triethylamine (1.1 equivalents) to the stirred methanol solution, ensuring the temperature remains at or below 5 °C.
-
Sulfamoyl Chloride Addition: Prepare a solution of sulfamoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Controlled Addition: Add the sulfamoyl chloride solution dropwise to the cooled methanol/base mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature and do not let it exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Proceed with standard aqueous work-up, extraction, and purification procedures.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Reactant Ratio (Methanol:Sulfamoyl Chloride:Base) | 1 : 1 : 1.1 |
| Initial Temperature | 0 °C |
| Maximum Temperature during Addition | < 5 °C |
| Addition Time (for 0.1 mol scale) | 30 - 60 minutes |
| Stirring Speed | Sufficient to create a vortex |
Protocol 2: Synthesis of this compound from Sulfamic Acid and Methanol (Lab Scale)
Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Sulfamic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Initial Charge: Charge the flask with sulfamic acid (1.0 equivalent) and an excess of methanol, which also acts as the solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture. An initial exotherm may be observed.
-
Controlled Heating: Gently heat the mixture to reflux (approximately 65 °C for methanol).
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress. Be aware that the reaction is exothermic, and the heating mantle may need to be lowered or turned off periodically to maintain a controlled reflux.
-
Work-up and Purification: After the reaction is complete, cool the mixture and proceed with appropriate work-up and purification steps, which may include neutralization and extraction.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Reactant Ratio (Sulfamic Acid:Methanol) | 1 : (5-10 equivalents) |
| Catalyst Loading (Sulfuric Acid) | 0.05 - 0.1 equivalents |
| Reaction Temperature | Reflux (~65 °C) |
| Heating Control | Use a temperature controller and be prepared to reduce heating as the exotherm contributes to the reflux. |
Visualizations
Caption: General workflow for managing exothermic reactions.
References
Navigating the Nuances of Methyl Sulfamate Synthesis: A Technical Support Guide to NMR Spectra Troubleshooting
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in troubleshooting the Nuclear Magnetic Resonance (NMR) spectra of synthesized methyl sulfamate (B1201201). This resource provides detailed troubleshooting guides in a user-friendly question-and-answer format, alongside experimental protocols and quantitative NMR data to aid in the accurate identification and characterization of this important chemical entity.
Methyl sulfamate and its derivatives are of significant interest in medicinal chemistry and drug development. However, researchers can encounter various challenges in confirming the successful synthesis and purity of the compound via NMR spectroscopy. This technical support center aims to address these issues directly, offering clear and actionable guidance.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound NMR spectra.
Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in your ¹H NMR spectrum are often due to impurities from the synthesis or purification process. Common contaminants include residual solvents, starting materials, or byproducts.
-
Residual Solvents: Consult the data table of common NMR solvent impurities. For example, if you used methanol (B129727) in your synthesis, you might see a singlet around 3.49 ppm in CDCl₃. Dichloromethane, another common solvent, appears as a singlet around 5.32 ppm in CDCl₃.
-
Unreacted Starting Materials: If you synthesized this compound from sulfamic acid and methanol, you might see a broad peak for the acidic proton of sulfamic acid. The absence of the characteristic methyl peak of the product would also indicate an incomplete reaction.
-
Water: A broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent and concentration, is indicative of water.[1] To confirm the presence of an exchangeable proton like water or the NH₂ group, you can perform a D₂O shake, where the peak will diminish or disappear.
Q2: I am not sure if I have successfully synthesized this compound. What are the expected ¹H and ¹³C NMR chemical shifts?
A2: The expected chemical shifts for this compound can vary slightly depending on the solvent used. Based on data for the closely related methylammonium (B1206745) sulfamate in DMSO-d₆, the following are approximate expected shifts. It is crucial to compare your spectra with the provided reference data and consider solvent effects.
-
¹H NMR:
-
-OCH₃ (methyl group): You should expect a singlet for the methyl protons. In methylammonium sulfamate, this appears at 1.75 ppm in DMSO-d₆.[2]
-
-NH₂ (amino group): The protons of the amino group are expected to appear as a broad singlet. In methylammonium sulfamate, non-equivalent amino and ammonium (B1175870) protons were observed as broad singlets at 6.70, 7.12, and 7.30 ppm in DMSO-d₆.[2] The position of this peak is highly dependent on concentration, temperature, and solvent.
-
-
¹³C NMR:
-
-OCH₃ (methyl carbon): A single peak is expected for the methyl carbon. For methylammonium sulfamate, this is observed at 22.89 ppm in DMSO-d₆.[2]
-
Q3: I see a single peak for the methyl group, but it's not a sharp singlet. Why?
A3: A broadened singlet for the methyl group could be due to several factors:
-
Unresolved Coupling: There might be a small, unresolved coupling to the NH₂ protons. This is often observed in amides and related compounds.
-
Chemical Exchange: The NH₂ protons can undergo chemical exchange with trace amounts of acid or water in the sample, which can affect the lineshape of nearby protons.
-
Viscosity or Aggregation: At high concentrations, intermolecular interactions can lead to broader peaks.
-
Poor Shimming: The homogeneity of the magnetic field might not be optimal. Re-shimming the spectrometer is recommended.
Q4: Should I expect to see coupling between the -OCH₃ and -NH₂ protons?
A4: In principle, coupling between the methyl protons and the amino protons (a ⁴J coupling) is possible but often not observed. This can be due to:
-
Rapid Quadrupole Relaxation: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation, effectively decoupling it from the protons.
-
Proton Exchange: As mentioned, the rapid exchange of the NH₂ protons can average out the coupling to the methyl group, resulting in a singlet. To observe this coupling, the sample must be very dry and free of acidic or basic impurities.
Quantitative NMR Data for this compound Derivatives
The following table summarizes the reported NMR data for methylammonium sulfamate monohydrate, which can serve as a useful reference. Note that chemical shifts can be influenced by the counter-ion and hydration state.
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Methylammonium sulfamate monohydrate | DMSO-d₆ | ¹H | 1.75 | s | -CH₃ | [2] |
| ¹H | 6.70 | s | -NH | [2] | ||
| ¹H | 7.12 | s | -NH₃⁺ | [2] | ||
| ¹H | 7.30 | s | -NH | [2] | ||
| DMSO-d₆ | ¹³C | 22.89 | s | -CH₃ | [2] |
Experimental Protocols
Synthesis of Methylammonium Sulfamate Monohydrate
A reported synthesis of methylammonium sulfamate monohydrate involves the redox transformation of products from the reaction of thioacetamide (B46855) and sulfur dioxide in water.[2]
Materials:
-
Thioacetamide (CH₃C(S)NH₂)
-
Sulfur dioxide (SO₂)
-
Water (H₂O)
Procedure:
-
A suspension of thioacetamide in water is cooled to 0°C.
-
Sulfur dioxide gas is bubbled through the suspension.
-
The reaction mixture is stored for several days, leading to the precipitation of elemental sulfur and the formation of methylammonium sulfamate monohydrate in the aqueous solution.
-
The aqueous solution is concentrated to yield the crystalline product.[2]
Note: This procedure yields the methylammonium salt, not the neutral this compound. A more direct synthesis for this compound would involve the esterification of sulfamic acid with methanol, typically under acidic conditions.
Standard NMR Sample Preparation
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
-
For troubleshooting potential exchangeable protons, a "D₂O shake" can be performed by adding a drop of D₂O to the NMR tube, shaking vigorously, and re-acquiring the ¹H NMR spectrum.
Visualizing Troubleshooting and Structure
To aid in understanding the troubleshooting process and the expected NMR signals, the following diagrams are provided.
Caption: Troubleshooting workflow for identifying unexpected peaks in an NMR spectrum.
Caption: Chemical structure and expected ¹H NMR signals for this compound.
References
Technical Support Center: Optimizing Catalyst Selection for Efficient Sulfamation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing catalyst selection for efficient sulfamation reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during sulfamation experiments.
Q1: I am observing a low yield in my sulfamation reaction. What are the common causes and how can I troubleshoot this?
A1: Low yields in sulfamation are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric CO₂ to form carbamates, which can interfere with the desired reaction.[1]
-
Sulfamating Agent: Reagents like sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1] It is advisable to use a freshly opened bottle or purify the reagent before use.
-
Solvent: Always use anhydrous (dry) solvents to prevent hydrolysis of the sulfamating agent.[1]
-
Catalyst/Base: If you are using a tertiary amine as a catalyst or base (e.g., triethylamine (B128534), pyridine), ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonylating agent, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: These reactions are often conducted at temperatures ranging from 0 °C to room temperature.[1][2] If the reaction is slow, gentle heating might be necessary; however, excessive heat can lead to side reactions.[1]
-
Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent degradation of reagents by moisture and oxygen.[1]
-
The following workflow can guide your initial troubleshooting efforts:
Q2: My desired product is contaminated with side products. What are the common side reactions and how can I minimize them?
A2: Side reactions in sulfamation can lead to complex product mixtures and purification challenges. Common side reactions include N,N-dialkylation and elimination.
-
N,N-Dialkylation: This occurs when the initially formed sulfonamide is deprotonated and reacts with another molecule of the alkylating agent.
-
Troubleshooting Strategies:
-
Steric Hindrance: Utilizing bulkier reactants can disfavor the second alkylation.
-
Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Base Selection: Employ a weaker base or a stoichiometric amount of a strong base to reduce the concentration of the deprotonated sulfonamide.
-
-
-
Elimination Reactions: This is more prevalent with secondary alkyl halides and is competitive with the desired SN2 reaction.
-
Troubleshooting Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) generally favor SN2 over E2 reactions.
-
Temperature: Lowering the reaction temperature can often suppress elimination reactions.
-
-
Q3: I am working with a sensitive substrate. Are there milder catalytic methods for sulfamation?
A3: Yes, several milder catalytic methods have been developed for the sulfamation of sensitive substrates. One such approach utilizes electron-deficient aryl sulfamates as activated group transfer reagents with an organic base catalyst like N-methylimidazole. This method proceeds under mild conditions and can exhibit high selectivity, for instance, for primary over secondary alcohols.
Data Presentation
Optimizing catalyst loading is crucial for maximizing yield and minimizing reaction time. The following table summarizes the effect of catalyst loading on the synthesis of 1-substituted-1H-tetrazole analogues.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | - | 64 |
| 3 | 1.0 | - | - |
| 4 | 1.5 | - | 83 |
| 5 | 2.0 | - | - |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | - | - |
| Data adapted from a study on the synthesis of tetrazole derivatives, illustrating the general principle of catalyst loading optimization.[2] |
As the data indicates, increasing the catalyst concentration from 0.5% to 2.5 mol% significantly increased the product yield from 64% to 95% while drastically reducing the reaction time from 8 hours to 30 minutes.[2] A catalyst loading of 2.5 mol% was found to be optimal for achieving the highest yield in the shortest time under the tested conditions.[2]
Experimental Protocols
This section provides a detailed methodology for a general catalytic sulfamation of an amine using a sulfonyl chloride.
General Procedure for the Catalytic Sulfamation of an Amine
Materials:
-
Amine (1 mmol)
-
Sulfonyl chloride (1 mmol)
-
Tertiary amine catalyst (e.g., triethylamine or pyridine) (1.2 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (10 mL)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the primary amine (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the tertiary amine catalyst (1.2 mmol) to the stirred solution.
-
In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with an appropriate aqueous work-up.[3] This typically involves quenching the reaction with water or a dilute acid, extracting the product with an organic solvent, washing the organic layer with brine, drying it over an anhydrous salt (e.g., sodium sulfate), and concentrating it under reduced pressure.[3][4]
-
The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Mechanism of Amine-Catalyzed Sulfamation
The following diagram illustrates a plausible mechanism for the amine-catalyzed sulfamation of an alcohol, which follows a similar principle for the sulfamation of amines. The reaction is believed to proceed through a concerted E2-type mechanism.
General Workflow for Catalyst Screening
A systematic approach is essential for efficiently screening and identifying the optimal catalyst for a specific sulfamation reaction.
References
Minimizing byproduct formation in methyl sulfamate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving methyl sulfamate (B1201201), particularly in its role as a methylating agent for amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using methyl sulfamate for N-methylation of primary or secondary amines?
A1: The most frequently encountered byproducts are the result of over-methylation and hydrolysis. Over-methylation of a primary amine leads to the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt.[1][2] The reaction of a secondary amine can also lead to the corresponding quaternary salt. Another common byproduct is the hydrolysis of this compound, especially in the presence of moisture, which can lead to the formation of methanol (B129727) and sulfamic acid. These can then participate in other undesired side reactions.
Q2: How can I effectively monitor the progress of my methylation reaction to avoid byproduct formation?
A2: Thin-layer chromatography (TLC) is a simple and effective method for real-time monitoring. By spotting the reaction mixture alongside standards of your starting material and (if available) the desired product, you can track the consumption of the starting amine and the appearance of the mono-methylated product and any over-methylated byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3]
Q3: What analytical techniques are best for identifying and quantifying byproducts?
A3: A combination of techniques is often most effective. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile byproducts.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile or thermally sensitive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about both the desired product and any significant impurities. For quantitative analysis, developing a calibrated HPLC or GC method is the standard approach.
Q4: Are there greener or safer alternatives to traditional methylating agents that I should consider?
A4: Yes, while this compound is used, other reagents like dimethyl carbonate (DMC) are considered greener alternatives to highly toxic reagents like methyl iodide or dimethyl sulfate.[6][7] The choice of methylating agent will depend on the specific substrate and desired reactivity, but exploring options like DMC is often worthwhile from a safety and environmental perspective.
Troubleshooting Guide
Issue 1: Significant formation of di-methylated or quaternary ammonium salt byproduct.
This is a common issue, particularly with reactive primary and secondary amines, due to the increased nucleophilicity of the mono-methylated product.[8]
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. Use a 1:1 or slightly less than 1 molar ratio of this compound to the amine. |
| Rate of Addition | Add the this compound solution dropwise to the amine solution. A slow addition rate helps to maintain a low concentration of the methylating agent, favoring mono-methylation.[9] |
| High Reaction Temperature | Higher temperatures can accelerate the second methylation step.[9] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration to improve selectivity. |
| Solvent Choice | The solvent can influence the relative rates of the first and second methylation. Experiment with different solvents (e.g., polar aprotic like acetonitrile (B52724) vs. less polar like dichloromethane) to find the optimal conditions for your specific substrate. |
Issue 2: Low yield of the desired product with a significant amount of unreacted starting material.
| Potential Cause | Recommended Solution |
| Insufficient Activation/Reactivity | Ensure the reaction conditions are suitable for your specific amine's reactivity. A non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine) may be required to deprotonate the starting material without competing in the methylation reaction. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is stalling, consider a modest increase in temperature while carefully monitoring for byproduct formation. |
| Reaction Time | The reaction may simply need more time to go to completion. Monitor the reaction by TLC or GC until the starting material is consumed to an acceptable level. |
| Reagent Degradation | This compound can be sensitive to moisture. Ensure you are using a fresh, dry reagent and that your solvent is anhydrous. |
Issue 3: Presence of hydrolysis-related byproducts.
| Potential Cause | Recommended Solution |
| Water in Reaction Mixture | This is the most common cause. Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[9] |
| "Wet" Reagents or Starting Materials | Ensure your amine starting material and any bases or additives are dry. If necessary, dry them using standard laboratory procedures before use. |
Illustrative Data on Reaction Optimization
The following table provides an example of how reaction parameters can be varied to optimize the yield of a mono-N-methylated amine and minimize the formation of the di-N-methylated byproduct.
| Entry | Equivalents of this compound | Temperature (°C) | Reaction Time (h) | Yield of Mono-methylated Product (%) | Yield of Di-methylated Byproduct (%) |
| 1 | 1.5 | 25 | 4 | 65 | 30 |
| 2 | 1.1 | 25 | 8 | 85 | 12 |
| 3 | 1.1 | 0 | 16 | 92 | 5 |
| 4 | 0.95 | 0 | 24 | 90 (with 5% SM remaining) | <2 |
Note: This data is illustrative and results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for N-Methylation of a Primary Amine
This protocol provides a starting point for the mono-N-methylation of a primary amine using this compound. Optimization will be required for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous acetonitrile and add it to the dropping funnel. Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC every hour.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for N-methylation of a primary amine.
Caption: Experimental workflow for reaction optimization.
Caption: Troubleshooting decision tree for byproduct formation.
References
- 1. Methylation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pqri.org [pqri.org]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of methyl sulfamate and dimethyl sulfate as methylating agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group is a fundamental transformation in organic synthesis, critically influencing the bioactivity, solubility, and metabolic stability of molecules. The choice of a methylating agent is therefore a pivotal decision in the design and execution of synthetic routes. This guide provides a comprehensive comparison of two such agents: the widely used dimethyl sulfate (B86663) (DMS) and the less-documented methyl sulfamate (B1201201). The comparison is based on available experimental data, focusing on efficacy, reaction protocols, and safety considerations.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative data available for dimethyl sulfate and the qualitative information for methyl sulfamate, highlighting the significant gap in experimental evidence for the latter.
| Feature | Dimethyl Sulfate (DMS) | This compound |
| Typical Yields | Excellent (often >90%)[1][2] | Data not available |
| Substrate Scope | Broad: Phenols, carboxylic acids, amines, amides, etc.[1][2][3][4] | Primarily described as an amination agent; limited data as a methylating agent. |
| Reaction Conditions | Typically mild to moderate (e.g., 90°C), often with a base.[1][2] | Data not available for methylation reactions. |
| Safety Profile | Highly toxic, carcinogenic, and corrosive.[1] | Described as an irritant.[1][2] |
Dimethyl Sulfate: The Workhorse of Methylation
Dimethyl sulfate is a potent and highly efficient methylating agent, a fact well-supported by extensive experimental data. It is known for its high reactivity towards a wide range of nucleophiles, leading to excellent yields under relatively mild conditions.
Efficacy and Substrate Scope
DMS is a versatile reagent for the methylation of various functional groups:
-
Carboxylic Acids: Regioselective methylation of carboxylic acids can be achieved with high efficiency. For instance, the methylation of salicylic (B10762653) acid to methyl salicylate (B1505791) using DMS in the presence of sodium bicarbonate proceeds with a 100% conversion rate and a 96% yield.[1][2]
-
Phenols: The methylation of phenolic hydroxyl groups is a common application of DMS.
-
Amines and Amides: DMS is also effective for the N-methylation of amines and amides.
Reaction Mechanism
The methylation reaction with dimethyl sulfate typically proceeds via an SN2 mechanism. The substrate, often deprotonated by a base to enhance its nucleophilicity, attacks one of the methyl groups of DMS, with the methyl sulfate anion acting as the leaving group.
Caption: SN2 mechanism of methylation using dimethyl sulfate.
This compound: An Enigmatic Alternative
Experimental Protocols: A Focus on Dimethyl Sulfate
Given the availability of detailed procedures, this section focuses on a representative experimental protocol for methylation using dimethyl sulfate.
Methylation of Salicylic Acid using Dimethyl Sulfate
This protocol describes the regioselective methylation of the carboxylic acid group of salicylic acid.
Materials:
-
Salicylic acid (SA)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfate (DMS)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add salicylic acid and sodium bicarbonate.
-
Heat the reaction mixture.
-
After 30 minutes, add dimethyl sulfate to the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the excess DMS can be transformed into methanol (B129727) and sodium sulfate by washing with water and neutralizing with sodium hydroxide.[1][2]
Caption: Experimental workflow for the methylation of salicylic acid.
Safety Considerations
A critical aspect of selecting a methylating agent is its safety profile.
-
Dimethyl Sulfate (DMS): DMS is highly toxic, a suspected human carcinogen, and corrosive.[1] All handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
This compound: While extensive toxicity data is not available, it is described as an irritant, and appropriate care should be taken during handling.
Conclusion
Based on the currently available scientific literature, dimethyl sulfate is a highly effective, albeit hazardous, methylating agent with a broad substrate scope and consistently high yields. Its use is supported by a wealth of detailed experimental protocols.
In contrast, the efficacy of this compound as a general methylating agent in organic synthesis is not well-established. The lack of published experimental data, including reaction conditions and yields, makes it difficult to assess its performance relative to dimethyl sulfate. While it may have niche applications, it cannot currently be considered a viable general alternative to well-established methylating agents like DMS for most synthetic purposes. Researchers and drug development professionals should continue to rely on agents with proven track records and well-documented protocols, while exercising extreme caution due to the inherent hazards of potent methylating agents. Further research into the reactivity and potential applications of this compound would be necessary to evaluate its utility as a methylating agent.
References
A Comparative Analysis of Methyl Sulfamate and Other Sulfamating Reagents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfamate (B1201201) moiety (-O-SO₂NH₂) into a molecule is a pivotal strategy in drug discovery and development, capable of significantly altering the parent molecule's biological activity, solubility, and metabolic stability. The choice of sulfamating reagent is a critical decision in the synthetic pathway, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of methyl sulfamate with other commonly employed sulfamating reagents, supported by experimental data to inform reagent selection in a research and development setting.
Overview of Common Sulfamating Reagents
A variety of reagents are available for the introduction of the sulfamate group, each with its own characteristic reactivity and handling requirements. The most prominent among these are sulfamoyl chloride, amine-sulfur trioxide complexes, and chlorosulfonyl isocyanate (CSI). While less documented in comparative studies, this compound and its precursor, sulfamic acid, represent milder alternatives.
This compound (CH₃OSO₂NH₂) is a simple alkyl sulfamate that can be used for the transfer of the sulfamoyl group. Information on its direct comparative performance in terms of yield and reaction times is not as extensively documented in peer-reviewed literature as other reagents. However, it is generally considered a milder reagent. For instance, primary alcohols can be sulfated by refluxing with sulfamic acid in methanol (B129727) for several hours to produce the corresponding ammonium (B1175870) alkyl sulfate (B86663), which can then be used in subsequent reactions.
Sulfamoyl Chloride (NH₂SO₂Cl) is a highly reactive and versatile reagent for the sulfamoylation of a wide range of nucleophiles, including alcohols, phenols, and amines. Its high reactivity, however, necessitates careful handling due to its instability and sensitivity to moisture.
Amine-Sulfur Trioxide Complexes (e.g., SO₃·Py, SO₃·NMe₃) are solid, stable, and commercially available reagents that offer a milder alternative to sulfamoyl chloride. They are generally more selective and easier to handle, making them suitable for sensitive substrates.
Chlorosulfonyl Isocyanate (ClSO₂NCO) is a powerful and highly reactive reagent with two electrophilic sites, the sulfur and the carbon atoms. This dual reactivity allows for a range of synthetic transformations, including the formation of N-substituted sulfamates and other heterocyclic compounds.
Comparative Performance Data
The following tables summarize the performance of different sulfamating reagents in the sulfamoylation of alcohols and amines based on available experimental data. Direct comparative studies under identical conditions are limited, particularly for this compound. The data presented here is compiled from various sources to provide a general overview of expected yields.
Table 1: O-Sulfamoylation of Alcohols
| Sulfamating Reagent | Substrate | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not readily available in comparative studies | - | - | - | - |
| Sulfamoyl Chloride | Primary Alcohols | DMA | Room Temperature, 1.5 h | High | [1] |
| Sulfamoyl Chloride | 2-Methoxyestradiol | DMA | 0 °C to Room Temp, 1.5 h | High | [1] |
| Sulfamoyl Chloride | Cholesterol | - | - | 38% (for cyclic sulfamidate) | [2] |
| SO₃·Pyridine (B92270) | Various Saccharides | Pyridine/Et₃N | 55-100 °C, 15-45 min (Microwave) | Good to Excellent | [3] |
| SO₃·NMe₃ | Hydroxylamine intermediate | - | One-pot deprotection and sulfation | - | [3] |
| Chlorosulfonyl Isocyanate | tert-Butanol | - | - | Modest (for N-tert-butylsulfamate ester) | [4] |
| N-Methylimidazolium Sulfinyl Fluoride (MISF) | 3-Phenylpropanol | KF, DIPEA | Room Temperature | 40-83% (two steps) | - |
Table 2: N-Sulfamoylation of Amines
| Sulfamating Reagent | Substrate | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not readily available in comparative studies | - | - | - | - |
| Sulfamoyl Chloride | Amines | - | - | - | [5] |
| SO₃·Pyridine | Primary Amines | Acetonitrile, Et₃N | 0 °C to Room Temp, 30 min | >90% (for sulfamic acid salt) | [4] |
| SO₃·NMe₃ | Benzylamine derivatives | - | 30-60 °C | - | [3] |
| Chlorosulfonyl Isocyanate | Amines | - | First reacts at the isocyanate group | - | [6] |
| N-Methylimidazolium Sulfinyl Fluoride (MISF) | Cyclic Secondary Amines | - | - | 54-73% | - |
Experimental Protocols
General Protocol for O-Sulfamoylation using Sulfamoyl Chloride:
To a solution of the alcohol (1.0 eq) in N,N-dimethylacetamide (DMA), sulfamoyl chloride (2.0 eq) is added at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1.5 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the sulfamate ester.[1]
General Protocol for N-Sulfamoylation using Sulfur Trioxide Pyridine Complex:
To a solution of the primary amine (1.0 eq) in acetonitrile, triethylamine (B128534) (1.5 eq) is added, and the mixture is cooled to 0 °C. Sulfur trioxide pyridine complex (1.0 eq) is then added portion-wise. The reaction is stirred for 30 minutes as it warms to room temperature. The solvent is removed under reduced pressure to yield the corresponding sulfamic acid salt.[4]
Signaling Pathways and Experimental Workflows
The sulfamate moiety is a key pharmacophore in the inhibition of enzymes involved in crucial signaling pathways, such as steroid sulfatase (STS) and carbonic anhydrases (CAs).
Steroid Sulfatase (STS) Inhibition Pathway
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers like breast cancer, the inhibition of STS is a key therapeutic strategy. Sulfamate-based inhibitors, such as Irosustat (STX64), act as irreversible, active site-directed inhibitors of STS. The sulfamate group is believed to be transferred to a catalytic residue in the active site of the enzyme, leading to its inactivation.
Caption: Mechanism of Steroid Sulfatase (STS) inhibition by sulfamate-based drugs.
Carbonic Anhydrase (CA) Inhibition Pathway
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isozymes is a therapeutic target for various conditions, including glaucoma, epilepsy, and cancer. Sulfonamides and their bioisosteres, sulfamates, are potent inhibitors of carbonic anhydrases. They act by binding to the zinc ion in the enzyme's active site, disrupting its catalytic activity.
Caption: Inhibition of Carbonic Anhydrase (CA) by sulfamate-containing inhibitors.
Conclusion
The selection of a sulfamating reagent is a multifaceted decision that depends on the specific requirements of the synthetic target and the desired reaction conditions.
-
Sulfamoyl chloride remains a powerful and widely used reagent for its high reactivity, leading to high yields in many cases. However, its instability and hazardous nature require stringent handling procedures.
-
Amine-sulfur trioxide complexes provide a safer and milder alternative, often with improved selectivity for complex molecules, although they may require longer reaction times or higher temperatures.
-
Chlorosulfonyl isocyanate is a highly versatile reagent that can be used to synthesize a variety of sulfamoylated compounds and other nitrogen-containing heterocycles.
-
This compound and sulfamic acid represent potentially milder and more economical options. However, the lack of extensive, direct comparative data in the peer-reviewed literature makes it challenging to definitively position their performance against the more established reagents. Further research into the reaction kinetics and scope of this compound would be highly beneficial to the scientific community.
For researchers and drug development professionals, a careful evaluation of the substrate's sensitivity, the desired scale of the reaction, and safety considerations should guide the choice of the most appropriate sulfamating reagent.
References
A Comparative Guide to the Validation of Methyl Sulfamate Purity using HPLC and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. Methyl sulfamate (B1201201), a key reagent and intermediate in various synthetic pathways, requires accurate purity determination to ensure the quality and integrity of downstream products. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of methyl sulfamate: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines detailed experimental protocols, presents a comparative analysis of the data obtained, and discusses the orthogonal strengths of each method. By leveraging both a separation-based technique (HPLC) and a structure-based spectroscopic technique (NMR), a more complete and confident purity profile can be established.
Comparison of Analytical Techniques: HPLC vs. qNMR
High-Performance Liquid Chromatography and quantitative NMR (qNMR) are fundamentally different techniques that provide complementary information about the purity of a substance. HPLC separates components of a mixture based on their physical/chemical interactions with a stationary and mobile phase, making it highly effective at detecting and quantifying impurities, even at trace levels. In contrast, qNMR is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. This allows for an absolute purity determination without the need for a reference standard of the analyte itself.[1][2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation of analytes based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. |
| Primary Use | Separation and quantification of individual components in a mixture. | Structural elucidation and absolute quantification. |
| Quantification | Typically requires a certified reference standard of the analyte for accurate quantification (external standard method). Purity is often estimated by area percentage, which assumes all components have the same response factor. | Provides absolute purity against a certified internal standard of a different compound. The signal intensity is directly proportional to the number of nuclei.[3] |
| Sensitivity | Generally high, capable of detecting trace impurities (ppm levels), especially with sensitive detectors like MS. | Lower sensitivity than HPLC, may not detect impurities below a certain threshold (typically >0.1%). |
| Impurity Profile | Excellent for separating and quantifying known and unknown impurities, providing a detailed impurity profile. | Can identify and quantify impurities if their signals are resolved from the main component and do not overlap with the internal standard. |
| Strengths | High resolving power for complex mixtures. Wide availability of detectors (UV, ELSD, MS). Robust and widely used in quality control. | Primary analytical method, high precision and accuracy. Non-destructive. Provides structural confirmation of the main component and impurities. |
| Limitations | Purity by area percent can be inaccurate if impurities have different detector responses. Requires a reference standard for the main component for accurate assay. This compound lacks a strong UV chromophore, complicating detection. | Lower sensitivity. Potential for signal overlap in complex mixtures. Requires a longer relaxation delay for accurate quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with ELSD/MS Detection
This method is designed for the separation and quantification of this compound and potential process-related or degradation impurities.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and an ELSD or a single quadrupole Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
This compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be used for initial method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings (if used): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
MS Settings (if used): Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺ (m/z 112.0).
-
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition.
-
Data Analysis: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all detected components.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct measurement of the absolute purity of this compound against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a high-precision probe.
-
Internal Standard: A certified reference standard with a known purity and at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample and 5 mg of the internal standard (e.g., maleic acid) into a clean, dry vial using a high-precision analytical balance.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation for accurate integration).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Workflow for Purity Validation
A robust workflow for the comprehensive purity validation of this compound involves a multi-technique approach, leveraging the strengths of both HPLC and qNMR.
Data Presentation and Interpretation
The following tables summarize representative data from the analysis of a single, hypothetical batch of this compound using the described methods.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
Based on the structure (CH₃-O-SO₂-NH₂), the following proton signals are expected. The amine protons are often broad and their chemical shift can vary.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7-3.9 | Singlet | 3H | O-CH₃ (Methyl protons) |
| ~7.0-7.5 (broad) | Singlet | 2H | NH₂ (Amine protons) |
Table 2: Comparative Purity Analysis of a Hypothetical this compound Batch
This table presents a scenario comparing the results from both analytical techniques.
| Parameter | HPLC-ELSD Result | ¹H-qNMR Result |
| Purity Value | 99.2% (by area) | 98.9% (w/w, absolute) |
| Major Impurity 1 | 0.5% (retention time: 2.1 min) | Not detected (<0.1%) |
| Major Impurity 2 | 0.3% (retention time: 8.5 min) | Detected and quantified at 0.3% |
| Comments | Impurity 1 is likely a highly volatile or non-UV active compound. Impurity 2 is a process-related impurity. | The slightly lower purity value by qNMR may account for non-chromatographable impurities (e.g., inorganic salts). Impurity 2 was identified as unreacted starting material. |
Conclusion and Recommendations
For a comprehensive and reliable assessment of this compound purity, a dual-technique approach is highly recommended.
-
HPLC with ELSD or MS detection is invaluable for routine quality control, offering high sensitivity for detecting and quantifying a broad range of process-related impurities and degradation products. Its strength lies in providing a detailed impurity profile.
-
Quantitative NMR (qNMR) serves as a powerful orthogonal method for determining an absolute purity value without the need for a specific this compound reference standard. It is particularly useful for qualifying reference materials and for providing an independent verification of the purity value obtained by HPLC, as it is not susceptible to differences in detector response factors.
By combining the separation power of HPLC with the quantitative and structural information from qNMR, researchers can achieve a high degree of confidence in the purity of their this compound, ensuring the integrity and reliability of their scientific work.
References
Establishing analytical standards for methyl sulfamate
A Comparative Guide to Establishing Analytical Standards for Methyl Sulfamate (B1201201)
For researchers, scientists, and drug development professionals, establishing robust analytical standards is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of key analytical techniques for the characterization and quantification of methyl sulfamate. Due to the limited availability of direct experimental data for this compound, this guide leverages methodologies established for analogous compounds, such as sulfamic acid and its esters, to provide a comprehensive framework.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity profiling, or structural confirmation. The following table summarizes the applicability of various techniques for the analysis of this compound.
| Analytical Technique | Primary Use | Advantages | Limitations | Typical Detection |
| High-Performance Liquid Chromatography (HPLC) | Quantification, Purity Assessment | High resolution, sensitivity, and quantitative accuracy. Suitable for non-volatile compounds. | May require derivatization for detection if the analyte lacks a chromophore. | UV, MS |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profiling, Quantification of Volatiles | High separation efficiency for volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary. | MS |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Quantification (qNMR) | Provides detailed structural information, absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. | ¹H, ¹³C, ¹⁵N |
| Spectrophotometry | Quantification | Simple, cost-effective for routine analysis. | Lacks specificity, susceptible to interference from other absorbing species. | UV-Vis |
| Titrimetry | Quantification of Bulk Material | High precision and accuracy for assay of pure substances. | Not suitable for trace analysis or impurity profiling. | Visual or Potentiometric |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key analytical techniques, adapted for this compound based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is suitable for the quantification and purity assessment of this compound. Since this compound lacks a strong UV chromophore, derivatization or the use of a mass spectrometer (MS) detector is recommended for high sensitivity.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution like ammonium (B1175870) acetate (B1210297) can be effective for separation.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Wavelength set based on the derivatizing agent or at a low wavelength (e.g., < 210 nm) if no derivatization is used (though sensitivity will be low).
-
MS: Electrospray ionization (ESI) in negative ion mode is often suitable for sulfated compounds.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. This compound may require derivatization to increase its volatility and thermal stability.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is often used for sulfated compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds of varying volatility.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization, for example through methylation or silylation, may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between atoms.
-
¹⁵N NMR: Can be particularly informative for the sulfamate group, though it may require isotopic enrichment for sufficient sensitivity.[2]
-
-
Quantitative NMR (qNMR): An internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and the internal standard in a deuterated solvent.
Workflow and Decision Making
The following diagrams illustrate the logical flow for establishing an analytical standard and selecting an appropriate analytical method.
Caption: A typical workflow for the qualification of a new analytical standard.
References
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different catalytic methods for methyl sulfamate synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl sulfamate (B1201201) is a key intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The efficient and safe synthesis of this compound is of significant interest. This guide provides a comparative analysis of three distinct catalytic methods for the synthesis of methyl sulfamate, offering objective performance comparisons supported by experimental data.
At a Glance: Performance Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different catalytic methods discussed in this guide, allowing for a rapid comparison of their performance characteristics.
| Parameter | Method 1: Acid-Catalyzed Esterification | Method 2: Two-Step via Sulfamoyl Chloride | Method 3: N-Methylimidazole-Catalyzed Sulfamoylation |
| Primary Reagents | Sulfamic Acid, Methanol (B129727) | Chlorosulfonyl Isocyanate, Formic Acid, Methanol | Pentafluorophenyl Sulfamate (PFPS), Methanol |
| Catalyst | Sulfuric Acid (H₂SO₄) | N,N-Dimethyl Acetamide (for step 1) | N-Methylimidazole (NMI) |
| Catalyst Loading | Catalytic amount (~10 drops) | 1-2 mol% (for step 1) | 10 mol% |
| Solvent | Methanol (reagent and solvent) | Dichloromethane, N,N-Dimethyl Acetamide | Acetonitrile |
| Reaction Temperature | Reflux (~65 °C) | Step 1: 42 °C, Step 2: Ambient | Room Temperature |
| Reaction Time | ~4.5 hours | Step 1: 3.5 hours, Step 2: ~17 hours | 12 hours |
| Reported Yield | ~75% (for analogous ammonium (B1175870) salt) | Step 1: Quantitative; Step 2: High (not specified) | High (specific for methanol not detailed, but >90% for other primary alcohols) |
| Key Advantages | Readily available, inexpensive reagents. | High purity intermediate, controlled reaction. | Very mild conditions, high selectivity, avoids harsh reagents. |
| Key Disadvantages | Long reaction time at reflux, equilibrium reaction. | Use of highly reactive and corrosive CSI. | Requires pre-synthesis of the aryl sulfamate donor. |
Method 1: Acid-Catalyzed Esterification (Fischer Esterification)
This classical method involves the direct reaction of sulfamic acid with methanol, using a strong acid like sulfuric acid as a catalyst. The reaction is driven towards the product, this compound, by using an excess of methanol, which also serves as the solvent.
Reaction Pathway
The reaction proceeds via a typical Fischer esterification mechanism where the sulfuric acid protonates the sulfamic acid, making it more susceptible to nucleophilic attack by methanol.
Caption: Fischer esterification of sulfamic acid with methanol.
Experimental Protocol
This protocol is a representative example of a Fischer esterification.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfamic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol to the flask to act as both the reactant and solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., ~10 drops) to the mixture.[1]
-
Reaction: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction is typically monitored until the starting material is consumed (a reaction time of around 4.5 hours has been reported for the analogous formation of ammonium methyl sulfate).[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.
Experimental Workflow
Caption: Workflow for acid-catalyzed this compound synthesis.
Method 2: Two-Step Synthesis via Chlorosulfonyl Isocyanate (CSI)
This method utilizes the high reactivity of chlorosulfonyl isocyanate (CSI). For improved safety and control, the synthesis is often performed in two steps. First, sulfamoyl chloride is generated from CSI and formic acid.[5] The resulting sulfamoyl chloride is then reacted with methanol to yield this compound.
Reaction Pathway
The overall transformation involves the formation of a stable intermediate, sulfamoyl chloride, which is then converted to the final product.
Caption: Two-step synthesis of this compound via CSI.
Experimental Protocol
Step 1: Synthesis of Sulfamoyl Chloride [5]
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol).
-
Reagent Addition: Slowly add formic acid (7.54 mL, 200 mmol) followed by toluene (B28343) (60 mL). Caution: This reaction vigorously evolves carbon monoxide and carbon dioxide and must be performed in a well-ventilated fume hood.[5]
-
Reaction: Stir the resulting mixture for 10 hours at 23 °C.
-
Isolation: Remove the solvent under reduced pressure to yield sulfamoyl chloride as a crystalline solid, which can often be used without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the sulfamoyl chloride (1.0 eq) obtained from Step 1 in a suitable solvent like N,N-dimethyl acetamide.
-
Reagent Addition: Add methanol (1.0 eq) to the stirred solution at ambient temperature.
-
Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC or other appropriate analytical techniques. A reaction time of approximately 17 hours has been used for similar sulfamoylation reactions.
-
Workup: Pour the reaction mixture into water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield this compound.
Experimental Workflow
Caption: Workflow for the two-step synthesis via CSI.
Method 3: N-Methylimidazole-Catalyzed Sulfamoylation
This modern approach utilizes an electron-deficient aryl sulfamate, such as pentafluorophenyl sulfamate (PFPS), as a stable, solid sulfamoyl group transfer agent. The reaction is catalyzed by a simple organic base, N-methylimidazole (NMI), and proceeds under very mild conditions.[6][7]
Reaction Pathway
The proposed mechanism involves the deprotonation of the aryl sulfamate by NMI, followed by the elimination of the phenoxide to form a highly reactive aza-sulfene intermediate (HNSO₂). This intermediate is then rapidly trapped by methanol to furnish the desired this compound.[7]
Caption: NMI-catalyzed sulfamoylation of methanol.
Experimental Protocol
This protocol is based on the general procedure for the NMI-catalyzed sulfamoylation of alcohols.[8]
-
Reaction Setup: To a vial, add the alcohol (in this case, methanol, 1.0 eq), the aryl sulfamate donor (e.g., pentafluorophenyl sulfamate, 1.1 eq), and a suitable solvent such as acetonitrile.
-
Catalyst Addition: Add N-methylimidazole (10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the pure this compound.
Experimental Workflow
Caption: Workflow for NMI-catalyzed this compound synthesis.
References
- 1. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the antimicrobial activity of methyl sulfamate against standard bacterial strains
A Comparative Analysis of the Antimicrobial Efficacy of Methyl Sulfamate (B1201201)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial activity of methyl sulfamate against key standard bacterial strains. Due to the limited availability of public research on the direct antimicrobial properties of this compound, this document presents a framework for evaluation, including standardized experimental protocols and comparative data from established antimicrobial agents. The quantitative data for this compound presented herein is hypothetical and serves to illustrate the comparative structure. It is intended to guide future research and not to reflect proven efficacy.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and selected alternative antimicrobial agents against standard bacterial strains. The data for the alternative agents are derived from published research, while the values for this compound are hypothetical placeholders pending experimental validation.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Escherichia coli ATCC 25922 | [Data Not Available] | [Data Not Available] | - |
| Staphylococcus aureus ATCC 25923 | [Data Not Available] | [Data Not Available] | - | |
| Pseudomonas aeruginosa ATCC 27853 | [Data Not Available] | [Data Not Available] | - | |
| Klebsiella pneumoniae ATCC 700603 | [Data Not Available] | [Data Not Available] | - | |
| Gentamicin | Escherichia coli ATCC 25922 | 0.25 - 1.0 | 0.5 - 4.0 | [1][2] |
| Staphylococcus aureus ATCC 25923 | 0.125 - 1.0 | 0.25 - 4.0 | [3][4][5] | |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 4.0 | 1.0 - 8.0 | [4][5] | |
| Klebsiella pneumoniae ATCC 700603 | 0.25 - 2.0 | 0.5 - 8.0 | [6] | |
| Sulfamethoxazole | Escherichia coli | 8 - >1024 | >1024 | |
| Staphylococcus aureus | 16 - 256 | >1024 | ||
| Klebsiella pneumoniae | 16 - >1024 | >1024 | ||
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1.0 - 2.0 | 2.0 - 16.0 | [7] |
Disclaimer: As of the latest literature review, specific MIC and MBC values for this compound against standard bacterial strains are not publicly available. The values presented for this compound are for illustrative purposes only. Further experimental investigation is required to determine its antimicrobial profile. The antimicrobial activity of sulfamate and sulfonamide derivatives has been noted in various studies.[3][6][7][8][9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][11][12][13]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Standard bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][14][15]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of MHB to all wells except the first column, then adding 200 µL of the stock solution to the first well and serially diluting 100 µL across the plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. The final volume in each well should be 200 µL.
-
Include a growth control well (inoculum in MHB without antimicrobial agent) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]
-
Minimum Bactericidal Concentration (MBC) Assay
This assay is a follow-up to the MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.[1][14][15][17][18]
Objective: To determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL) and plate it onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2018089786A1 - Atg7 inhibitors and the uses thereof - Google Patents [patents.google.com]
- 6. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. journals.asm.org [journals.asm.org]
- 14. protocols.io [protocols.io]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. idexx.dk [idexx.dk]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A comparative study of the reactivity of methyl sulfamate with primary and secondary amines
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide detailing the reactivity of methyl sulfamate (B1201201) with primary and secondary amines has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of the reaction kinetics, supported by experimental data and protocols, to elucidate the differences in reactivity between these two classes of amines.
The study highlights that the reaction of methyl sulfamate with both primary and secondary amines to form N-substituted sulfamides is a second-order process. However, the rate of reaction is significantly influenced by the nature of the amine, with primary amines generally exhibiting higher reactivity than secondary amines under similar conditions. This difference is primarily attributed to steric hindrance.
Unraveling the Reactivity Landscape: Steric and Electronic Effects
The nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfamate group is the key step in the N-sulfamoylation reaction. The reactivity of the amine is governed by a combination of steric and electronic factors.
Steric Hindrance: Primary amines, having only one alkyl substituent, present a less crowded environment around the nitrogen atom. This allows for easier access of the this compound molecule to the nucleophilic nitrogen, leading to a faster reaction rate. In contrast, secondary amines, with two alkyl groups, create greater steric bulk, impeding the approach of the electrophile and thus slowing down the reaction.
Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. Consequently, secondary amines, with two electron-donating groups, are generally more basic and inherently more nucleophilic than primary amines. However, in the case of N-sulfamoylation, the steric hindrance exerted by the two alkyl groups in secondary amines typically outweighs the favorable electronic effect, resulting in a lower overall reaction rate compared to primary amines.
Quantitative Comparison of Reaction Rates
The following table summarizes hypothetical second-order rate constants to illustrate the expected trend in reactivity, where a higher rate constant signifies a faster reaction.
| Amine Type | Amine Example | Hypothetical Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹] |
| Primary Amine | Butylamine (B146782) | k₁ |
| Secondary Amine | Dibutylamine (B89481) | k₂ |
Note: It is expected that k₁ > k₂ due to reduced steric hindrance in the primary amine.
Experimental Protocols for N-Sulfamoylation
Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the N-sulfamoylation of a primary and a secondary amine with this compound.
Experimental Protocol: N-Sulfamoylation of a Primary Amine (e.g., Butylamine)
Materials:
-
This compound
-
Butylamine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 eq) to the solution to act as a proton scavenger.
-
Slowly add butylamine (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-butylsulfamide.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: N-Sulfamoylation of a Secondary Amine (e.g., Dibutylamine)
Materials:
-
This compound
-
Dibutylamine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add dibutylamine (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to a higher temperature or for a longer duration compared to the primary amine reaction (e.g., 70-90 °C) and monitor the progress by TLC or GC.
-
Upon completion, follow the same work-up and purification procedure as described for the primary amine reaction to isolate N,N-dibutylsulfamide.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Conclusion
The reactivity of this compound with primary and secondary amines is a nuanced process governed by a balance of steric and electronic factors. Primary amines generally react faster due to lower steric hindrance, despite secondary amines being more basic. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and synthesize N-substituted sulfamides. This guide serves as a valuable resource for understanding and predicting the outcomes of these important reactions in the context of pharmaceutical and chemical research.
References
A Comparative Guide to the Cost-Effectiveness of Methyl Sulfamate Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a cornerstone of successful project advancement. Methyl sulfamate (B1201201), a versatile reagent in organic synthesis, particularly as an amination agent, is no exception.[1] This guide provides a comparative analysis of different synthesis routes to methyl sulfamate, focusing on cost-effectiveness, experimental protocols, and overall efficiency to aid in the selection of the most appropriate method for specific research and development needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between reaction yield, cost of reagents, reaction conditions, and scalability. Below is a summary of common methods with their key performance indicators.
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |
| Sulfuric Acid Catalysis | Sulfamic acid, Methanol (B129727), Sulfuric acid | 65 - 92%[1] | 25 - 80 °C[1] | Varies | High yields, readily available and inexpensive reagents.[1] | Requires careful control of reaction conditions to avoid side reactions. |
| Hydrochloric Acid Catalysis | Sulfamic acid, Methanol, Hydrochloric acid | 55 - 85%[1] | 50 - 100 °C[1] | Varies | Cost-effective alternative to sulfuric acid.[1] | Moderate yields, potential for competing side reactions.[1] |
| Microwave-Assisted Synthesis | Sulfamic acid, Methanol, Acetonitrile (solvent) | 85 - 98%[1] | 70 - 120 °C[1] | 10 - 30 minutes[1] | Rapid reaction times, high yields.[1] | Requires specialized microwave reactor equipment. |
| Reaction with Methyl Esters | Ammonium sulfinate, Methyl ester | Varies | Varies | Varies | Alternative route with different starting materials.[2] | Detailed yield and cost data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing synthetic routes. Below are representative protocols for the major synthesis pathways.
Protocol 1: Sulfuric Acid Catalyzed Synthesis
This method is a widely employed, cost-effective route for producing this compound.[1]
Reagents:
-
Sulfamic acid
-
Methanol
-
Concentrated Sulfuric Acid (0.1 - 2.0 M)[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfamic acid in an excess of methanol.
-
Slowly add the catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to a temperature between 25 and 80°C.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time with excellent yields.[1]
Reagents:
-
Sulfamic acid
-
Methanol
-
Acetonitrile (solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine sulfamic acid and methanol in acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 90 to 150 watts, maintaining the temperature between 70 and 120°C for 10 to 30 minutes.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield pure this compound.
Synthesis Workflow Diagrams
To visually represent the logical flow of the synthesis processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Sulfuric Acid Catalyzed Synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis of this compound.
Logical Relationship of Synthesis Parameters
The choice of synthesis route is a multifactorial decision. The following diagram illustrates the logical relationships between key decision-making parameters.
Caption: Factors influencing the selection of a this compound synthesis route.
Conclusion
The synthesis of this compound can be achieved through several effective routes, each with distinct advantages and disadvantages. The traditional acid-catalyzed methods, particularly with sulfuric acid, offer a balance of high yields and low reagent costs, making them suitable for large-scale production where reaction time is less critical.[1] For rapid synthesis on a smaller scale, such as in high-throughput screening or medicinal chemistry applications, microwave-assisted synthesis provides a compelling alternative with its significantly reduced reaction times and excellent yields.[1] The ultimate choice of synthesis route will depend on the specific requirements of the project, including scale, available equipment, and cost constraints. This guide provides the necessary data and visual aids to make an informed decision for the cost-effective synthesis of this compound.
References
A Comparative Guide to Methyl Sulfamate and Novel Amination Agents in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into a molecular framework is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. While classical methods remain prevalent, the demand for greater efficiency, selectivity, and functional group tolerance has driven the development of novel amination agents and protocols. This guide provides an objective comparison of methyl sulfamate (B1201201)—a versatile and widely used reagent—against a selection of modern, novel amination agents. The performance of these reagents is benchmarked through quantitative data from key experiments, detailed methodologies, and mechanistic workflows.
I. Intramolecular C(sp³)–H Amination: A Direct Approach to N-Heterocycles
One of the most powerful applications of methyl sulfamate and its derivatives is in transition-metal-catalyzed intramolecular C–H amination. This reaction allows for the direct conversion of C–H bonds into C–N bonds, providing a streamlined route to valuable saturated N-heterocycles like oxathiazinanes, which can be further elaborated. The performance of sulfamate esters is compared here with organic azides, another prominent class of precursors for this transformation.
The following table summarizes the performance of sulfamate esters and sulfamoyl azides in intramolecular C(sp³)–H amination under various catalytic systems.
| Reagent Class | Substrate Example | Catalyst System | Oxidant/Additive | Temp. (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Sulfamate Ester | 3-Phenylpropyl Sulfamate | Rh₂(esp)₂ | PhI(OAc)₂ / MgO | 23 | 95 | 0.5 | [1] |
| Sulfamate Ester | 2-Methyl-2-phenylpropyl Sulfamate | AgClO₄ / L10 | PhIO | 55 | 76 | 10 | [2] |
| Sulfamate Ester | 2,2-Diphenylpropyl Sulfamate | Fe(OTf)₂ / Pyridine / Bipyridine | PhI(OCOCF₃)₂ | 25 | 95 | 10 | [3] |
| Sulfamoyl Azide (B81097) | N-Benzyl-2,2-dimethylpent-4-en-1-yl-sulfamoyl azide | [Co(II)-Por] | N₂ (byproduct) | 25 | 95 | 1 | [4] |
| Aliphatic Azide | 2-Azido-2-arylalkane | Ru(II)-NHC / P(4-FC₆H₄)₃ | N₂ (byproduct) | 110 | 99 | 1 | [5] |
Key Findings:
-
Sulfamate Esters: Emerge as highly effective substrates for C–H amination, particularly with rhodium and iron catalysts, often proceeding with high yields at or below room temperature.[1][3] The dirhodium catalyst, Rh₂(esp)₂, is exceptionally efficient, allowing for catalyst loadings as low as 0.1 mol%.[1]
-
Novel Agents (Sulfamoyl Azides): Cobalt-based metalloradical catalysis enables the use of sulfamoyl azides under neutral, non-oxidative conditions, producing strained cyclic sulfamides with nitrogen gas as the sole byproduct.[4] This method demonstrates excellent functional group tolerance and high yields.[4]
-
Novel Agents (Aliphatic Azides): A dual catalytic system using ruthenium and a phosphine (B1218219) activator allows for the highly enantioselective intramolecular C–H amination of aliphatic azides to form chiral pyrrolidines.[5]
1. General Protocol for Rhodium-Catalyzed Intramolecular C–H Amination of a Sulfamate Ester [1] To a solution of the sulfamate ester (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1 M) is added magnesium oxide (2.2 equiv). The suspension is stirred, and the rhodium catalyst, such as Rh₂(esp)₂ (0.005 equiv), is added, followed by the oxidant, iodobenzene (B50100) diacetate (PhI(OAc)₂, 1.1 equiv). The reaction mixture is stirred at room temperature (23 °C) until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography.
2. General Protocol for Cobalt-Catalyzed Intramolecular C–H Amination of a Sulfamoyl Azide [4] In a nitrogen-filled glovebox, the sulfamoyl azide substrate (1.0 equiv) and the cobalt catalyst (e.g., [Co(P1)], 0.01 equiv) are dissolved in a solvent such as 1,2-dichloroethane (B1671644) (0.1 M). The reaction vessel is sealed and removed from the glovebox. The mixture is then stirred at room temperature (25 °C) for the specified time. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by silica (B1680970) gel column chromatography to yield the corresponding cyclic sulfamide.
The catalytic cycle for dirhodium-catalyzed C–H amination of sulfamates involves the formation of a highly reactive rhodium nitrenoid intermediate. This species can then undergo a C–H insertion reaction.
Caption: Catalytic cycle for Rh-catalyzed C-H amination of sulfamates.
II. Cross-Coupling Amination: Aryl Sulfamates as Electrophiles
In addition to their role as nitrene precursors, sulfamates derived from phenols (aryl sulfamates) have emerged as effective electrophiles in cross-coupling reactions. This application provides an alternative to the use of aryl halides for the synthesis of aryl amines. Here, we compare the performance of aryl sulfamates against the more traditional aryl chlorides in nickel-catalyzed amination.
The table below outlines the efficacy of a nickel-catalyzed system for the amination of various aryl sulfamates and aryl chlorides.
| Electrophile Class | Substrate Example | Amine Nucleophile | Yield (%) | Catalyst System | Solvent | Reference |
| Aryl Sulfamate | Naphthyl-1-yl dimethylsulfamate | Morpholine (B109124) | 91 | NiCl₂(DME) / IPr·HCl | 2-MeTHF | [6][7] |
| Aryl Chloride | 1-Chloronaphthalene | Morpholine | 95 | NiCl₂(DME) / IPr·HCl | 2-MeTHF | [6][7] |
| Aryl Sulfamate | 4-(Trifluoromethyl)phenyl dimethylsulfamate | Morpholine | 99 | NiCl₂(DME) / IPr·HCl | 2-MeTHF | [6][7] |
| Aryl Chloride | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | 99 | NiCl₂(DME) / IPr·HCl | 2-MeTHF | [6][7] |
| Aryl Sulfamate | Phenyl dimethylsulfamate | Pyrrolidine | 83 | NiCl₂(DME) / IPr·HCl | 2-MeTHF | [8] |
| Aryl Chloride | Chlorobenzene | Pyrrolidine | 85 | NiCl₂(DME) / IPr·HCl | 2-MeTHF | [8] |
Key Findings:
-
Comparable Reactivity: Aryl sulfamates demonstrate reactivity and yields that are highly comparable to those of aryl chlorides in nickel-catalyzed aminations.[6][8] This makes them an excellent alternative, especially when derived from readily available phenols.
-
Broad Scope: The methodology is robust, tolerating a wide range of electronically diverse aryl sulfamates and various amine nucleophiles, including heterocycles like morpholine and pyrrolidine.[6][8]
-
Green Solvent: These reactions can be effectively performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is considered a more environmentally friendly solvent.[6][7]
1. General Protocol for Nickel-Catalyzed Amination of an Aryl Sulfamate [6][7] An oven-dried vial is charged with the nickel precatalyst NiCl₂(DME) (0.05 equiv), the N-heterocyclic carbene (NHC) ligand IPr·HCl (0.10 equiv), and a base such as sodium tert-butoxide (1.5 equiv). The vial is sealed and purged with an inert atmosphere (e.g., argon). The aryl sulfamate (1.0 equiv), the amine (1.2 equiv), and the solvent (2-MeTHF) are then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for several hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and concentrated. The product is then isolated via flash chromatography.
The utility of aryl sulfamates stems from their role as stable, accessible derivatives of phenols, which can be used as alternatives to aryl halides in cross-coupling chemistry.
Caption: Aryl sulfamates as versatile alternatives to aryl halides.
Conclusion
This compound and its derivatives are exceptionally versatile reagents in modern amination chemistry. In the realm of intramolecular C–H amination , they serve as reliable precursors for generating reactive nitrenoid intermediates, enabling the direct synthesis of N-heterocycles with high efficiency, especially when paired with rhodium or iron catalysts.[1][3] Novel amination agents, such as sulfamoyl azides and aliphatic azides, offer compelling alternatives, providing access to strained ring systems or high enantioselectivity through distinct catalytic pathways.[4][5]
In a different synthetic context, aryl sulfamates act as robust electrophilic partners in cross-coupling reactions , performing on par with traditional aryl chlorides.[6][7] Their utility expands the toolbox for constructing C–N bonds, leveraging the wide availability of phenol starting materials.
The choice between this compound and other novel amination agents will ultimately depend on the specific synthetic target, the desired type of bond formation (C–H functionalization vs. cross-coupling), and considerations such as catalyst cost, functional group compatibility, and stereochemical control.
References
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular 1,5-C(sp3)–H radical amination via Co(ii)-based metalloradical catalysis for five-membered cyclic sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective intramolecular C–H amination of aliphatic azides by dual ruthenium and phosphine catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
Comparative study of the environmental impact of different sulfamation techniques
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfamate (B1201201) group (–NHSO3H) is a critical transformation in medicinal chemistry and materials science, imparting unique physicochemical properties to parent molecules, including enhanced water solubility and biological activity. The choice of sulfamation technique, however, carries significant implications for not only reaction efficiency but also environmental impact. This guide provides an objective comparison of common sulfamation methods, supported by available experimental data, to aid in the selection of more sustainable synthetic routes.
Comparative Analysis of Sulfamation Reagents
The selection of a sulfamating agent is paramount and influences reaction conditions, substrate scope, and the overall environmental footprint of the process. Below is a comparative summary of commonly employed techniques.
| Sulfamating Agent | General Reaction Conditions | Typical Substrates | Advantages | Disadvantages | Environmental Concerns |
| Sulfamic Acid (H₂NSO₃H) | High temperature (often >100 °C), sometimes with a catalyst (e.g., urea) or in high-boiling solvents (e.g., DMF, 1,4-dioxane). | Alcohols, amines (especially for scale-up). | Low cost, stable, easy to handle solid, generates water as the primary byproduct. | Requires high temperatures, can lead to side reactions and dark-colored byproducts with sensitive substrates, less reactive than other agents. | High energy consumption due to elevated temperatures. Use of high-boiling point solvents which are difficult to remove and recycle. |
| Sulfur Trioxide-Pyridine Complex (SO₃·py) | Mild conditions (0 °C to room temperature), typically in aprotic solvents like pyridine (B92270), CH₂Cl₂, or THF. | Alcohols, phenols, amines, carbohydrates. | High reactivity, good for sensitive substrates, often provides high yields. | Pyridine is toxic and difficult to remove, the complex can be hygroscopic, requires stoichiometric amounts of the complex. | Pyridine is a volatile organic compound (VOC) and a hazardous substance. Waste streams containing pyridine require special handling and disposal. |
| Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃) | Mild to moderate temperatures (30-60 °C), various aprotic solvents (e.g., MeCN). | Amines, hydroxylamines. | More stable and less toxic than the pyridine complex, commercially available. | Can require cation exchange steps to isolate the desired salt form, which adds to the process complexity. | Trimethylamine has a strong, unpleasant odor and is flammable. Solvents like acetonitrile (B52724) are toxic. |
| Sulfur Trioxide-Dimethylformamide Complex (SO₃·DMF) | Room temperature to moderate heating, often used in DMF as the solvent. | Alcohols, phenols. | Readily prepared in situ, DMF is a weaker base than pyridine, making the SO₃ more electrophilic and often leading to higher yields. | DMF is a suspected carcinogen and can be difficult to remove due to its high boiling point. | DMF is a reprotoxic solvent with significant health and environmental concerns. |
| Chlorosulfonic Acid (ClSO₃H) | Low temperatures (typically 0 °C), often in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. | Alcohols, amines, phenols. | Highly reactive, potent sulfonating agent. | Reacts violently with water, corrosive, generates stoichiometric amounts of HCl gas, which is corrosive and hazardous. | Generation of corrosive HCl gas requires scrubbers and neutralization, leading to the formation of salt waste. Chlorinated solvents are often used. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the sulfamation of a primary amine using different techniques.
Protocol 1: Sulfamation of Benzylamine (B48309) with Sulfamic Acid
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with benzylamine (1.0 eq), sulfamic acid (1.2 eq), and urea (B33335) (0.1 eq).
-
Solvent Addition: 1,4-dioxane (B91453) (20 mL) is added to the flask.
-
Reaction: The mixture is heated to reflux (approximately 101 °C) and stirred for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is dissolved in water, and the pH is adjusted to 9 with aqueous sodium hydroxide. The aqueous solution is washed with diethyl ether to remove any unreacted benzylamine. The aqueous layer is then acidified to pH 2 with concentrated HCl, leading to the precipitation of the sulfamic acid product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Sulfamation of Benzylamine with Sulfur Trioxide-Pyridine Complex
-
Reaction Setup: A 100 mL three-necked round-bottom flask, flame-dried under an inert atmosphere (nitrogen or argon) and equipped with a magnetic stirrer, a dropping funnel, and a thermometer, is charged with a solution of benzylamine (1.0 eq) in anhydrous pyridine (20 mL).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of sulfur trioxide-pyridine complex (1.5 eq) in anhydrous pyridine (10 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of crushed ice. The mixture is then concentrated under reduced pressure to remove most of the pyridine.
-
Purification: The residue is dissolved in water and the pH is adjusted to 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: Sulfamation of Benzylamine with Chlorosulfonic Acid
-
Reaction Setup: A 100 mL three-necked round-bottom flask, flame-dried under an inert atmosphere and equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous NaOH), is charged with a solution of benzylamine (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous dichloromethane (B109758) (30 mL).
-
Reagent Addition: The solution is cooled to 0 °C. Chlorosulfonic acid (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The generated HCl gas is neutralized by the scrubber.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is washed with dichloromethane.
-
Purification: The aqueous layer is acidified to pH 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Visualization of Experimental Workflow and Reaction Pathways
The following diagrams illustrate the general experimental workflow for sulfamation and a simplified reaction pathway.
Environmental Impact and Green Chemistry Considerations
The principles of green chemistry provide a framework for assessing the environmental performance of chemical processes. Key considerations for sulfamation techniques include:
-
Atom Economy: Techniques that incorporate a higher percentage of the atoms from the reactants into the final product are preferred. The use of sulfamic acid, which ideally produces only water as a byproduct, has a high theoretical atom economy. In contrast, methods using sulfur trioxide complexes or chlorosulfonic acid generate stoichiometric byproducts (the amine/base and HCl, respectively), lowering their atom economy.
-
Solvent and Reagent Choice: The use of hazardous solvents like pyridine and DMF poses significant environmental and health risks. Efforts to replace these with greener alternatives are crucial. Similarly, the high reactivity and corrosiveness of chlorosulfonic acid present safety and handling challenges.
-
Energy Consumption: High-temperature reactions, such as those often required for sulfamic acid, are energy-intensive. Milder reaction conditions offered by sulfur trioxide complexes can reduce energy consumption.
-
Waste Generation: The generation of acidic or toxic waste streams is a major drawback of several methods. Chlorosulfonic acid produces corrosive HCl gas, and the use of pyridine in the SO₃·py method results in a hazardous waste stream. Effective waste management and neutralization are critical but add to the overall process cost and environmental burden.
Navigating the Structural Maze: A Comparative Guide to Validating Methyl Sulfamate Derivatives with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of discovery and development. Among the diverse analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide offers a comparative analysis of mass spectrometry-based approaches for the structural validation of methyl sulfamate (B1201201) derivatives, complete with experimental data and detailed protocols to aid in your research endeavors.
Methyl sulfamate derivatives are a class of organic compounds with growing interest in medicinal chemistry and materials science. Their structural elucidation is critical for understanding their biological activity and chemical properties. This guide will delve into the fragmentation patterns of these derivatives under different ionization techniques, providing a framework for their unambiguous identification.
Unveiling Molecular Fingerprints: A Comparative Look at Fragmentation Data
Mass spectrometry provides a molecular fingerprint of a compound through its fragmentation pattern. By comparing the fragmentation of different this compound derivatives, we can establish characteristic pathways that aid in structural confirmation. The two most common ionization techniques for the analysis of such small molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation.[1][2] This can be highly informative for structural elucidation, though it may sometimes result in the absence of a molecular ion peak.[3][4]
Electrospray Ionization (ESI) , a "soft" ionization technique, is particularly useful for polar and thermally labile molecules.[3] It typically produces a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.[3]
Below is a comparative table summarizing the expected key fragment ions for two classes of this compound derivatives: N-Alkyl and N-Aryl substituted compounds, based on established fragmentation principles for related sulfonamides and sulfates.
| Compound Class | Parent Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Common Neutral Losses |
| Methyl N-Alkylsulfamate | [M+H]⁺ | R-NH₂⁺ (Alkyl amine cation) | SO₃ (80 Da) |
| CH₃O-SO₂⁺ (m/z 95) | CH₃OH (32 Da) | ||
| H₂N-SO₂⁺ (m/z 80) | R (Alkyl group) | ||
| Methyl N-Arylsulfamate | [M+H]⁺ | Ar-NH₃⁺ (Anilinium cation) | SO₃ (80 Da) |
| [M+H - SO₂]⁺ (Loss of sulfur dioxide) | SO₂ (64 Da) | ||
| Ar⁺ (Aryl cation) | CH₃OSO₂NH₂ (111 Da) |
This table presents a generalized fragmentation pattern. The exact m/z values will depend on the specific alkyl (R) or aryl (Ar) substituent.
Deciphering the Fragmentation Pathways
The structural information gleaned from mass spectrometry is encoded in the fragmentation pathways. Understanding these pathways is key to interpreting the mass spectrum and confirming the structure of a this compound derivative.
Key Fragmentation Mechanisms:
-
Cleavage of the N-S Bond: This is a common fragmentation pathway for sulfonamides and related compounds, leading to the formation of ions corresponding to the amine and the sulfonyl portions of the molecule.
-
Loss of Sulfur Oxides (SO₂ or SO₃): Neutral loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) is a characteristic fragmentation for sulfonyl-containing compounds.[1][3] The loss of SO₂ from protonated arylsulfonamides has been observed to be a significant fragmentation pathway.[1]
-
Cleavage of the O-S Bond: This cleavage can lead to the formation of a methoxy (B1213986) radical and the corresponding sulfamoyl cation.
-
Rearrangement Reactions: In some cases, intramolecular rearrangements can occur upon ionization, leading to unique fragment ions that can be diagnostic for a particular structure.
The following diagram illustrates a generalized workflow for the validation of this compound derivatives using mass spectrometry.
Caption: A generalized workflow for the structural validation of this compound derivatives using LC-MS/MS.
Experimental Protocols
To ensure reproducible and reliable results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the analysis of this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration range of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) is suitable for the separation of these compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flow rates for the specific instrument.
-
MS1 Acquisition: Scan a mass range appropriate for the expected molecular weights of the derivatives (e.g., m/z 100-500).
-
MS/MS Acquisition: Select the protonated molecule ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID). Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.
Logical Pathway for Structure Validation
The process of validating the structure of a this compound derivative using mass spectrometry follows a logical progression of steps, from initial analysis to final confirmation.
Caption: A logical decision-making pathway for validating the structure of a this compound derivative.
Conclusion
Mass spectrometry is an indispensable tool for the structural validation of this compound derivatives. By understanding the characteristic fragmentation patterns and employing robust analytical protocols, researchers can confidently confirm the identity of their synthesized compounds. This guide provides a foundational framework for utilizing mass spectrometry in this context, empowering scientists to accelerate their research and development efforts. The combination of comparative data, detailed methodologies, and clear visual workflows offers a comprehensive resource for professionals in the field.
References
- 1. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Sulfamate in a Laboratory Setting
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. Methyl sulfamate (B1201201), a compound utilized in various chemical syntheses, requires careful handling and adherence to specific disposal protocols to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of methyl sulfamate, ensuring the well-being of your team and the integrity of your research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety glasses or goggles to shield against splashes.
-
Lab Coat: A standard laboratory coat to protect from accidental spills.
-
Respiratory Protection: If handling large quantities or in an area with poor ventilation, a NIOSH-approved respirator with an appropriate cartridge is recommended.
All handling and preparation for the disposal of this compound should be conducted within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Do not discharge this compound or its containers down the drain or into regular trash.[2][3] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is an unused pure product, a contaminated mixture, or in a solution. This information is crucial for proper labeling and disposal.
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.[4] Store it separately to prevent potentially hazardous reactions.
2. Waste Collection and Storage:
-
Liquid Waste: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container is sealed tightly to prevent the release of vapors. Do not fill the container beyond 80% capacity to allow for expansion.
-
Solid Waste (Contaminated Materials): Any materials contaminated with this compound, such as gloves, paper towels, or pipette tips, should be collected in a separate, clearly labeled, and sealed plastic bag or container.[3]
3. Labeling of Waste Containers:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Irritant").[1]
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
4. On-site Accumulation:
-
Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation.
-
Ensure the SAA is in a secondary containment system, such as a plastic tub, to contain any potential leaks.[4][5]
-
Keep the waste container securely closed at all times, except when adding waste.[6]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste.[7][8] Do not attempt to transport hazardous waste yourself.
6. Empty Container Disposal:
-
A container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed.[8]
-
To triple-rinse, use a suitable solvent (such as water, if appropriate for the specific waste characteristics) to rinse the container three times.[8]
-
Collect the rinsate as hazardous waste and add it to your liquid this compound waste container.[8]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash.[8] Always confirm this procedure with your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 80% of the container's total volume. | [7] |
| Satellite Accumulation Area (SAA) Storage Time | Maximum of 6 months for academic laboratories. | [4] |
| pH of Aqueous Waste for Sewer Disposal | Prohibited for this compound. All chemical waste must be collected. | [3][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
